molecular formula C19H19NO B12859906 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde

5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde

Cat. No.: B12859906
M. Wt: 277.4 g/mol
InChI Key: OMXFUMVOJTUAIY-UHFFFAOYSA-N
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Description

5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde is a synthetic indole derivative designed for chemical biology and medicinal chemistry research. It serves as a versatile building block for synthesizing more complex molecules, particularly through reactions at its aldehyde functional group. Indole-based compounds are privileged scaffolds in drug discovery due to their wide presence in bioactive molecules and natural products . The structure of this compound, featuring an indole core substituted at the 3-position with a formyl group and at the 5-position with a 4-tert-butylphenyl ring, suggests potential as a key intermediate for creating novel indole-chalcone hybrids. Such hybrids are investigated for diverse therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities . The aldehyde group allows for straightforward condensation with acetophenones via Claisen-Schmidt condensation to generate these target hybrids . Researchers can leverage this compound to develop new chemical entities for probing biological pathways and screening against various disease targets. This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C19H19NO/c1-19(2,3)16-7-4-13(5-8-16)14-6-9-18-17(10-14)15(12-21)11-20-18/h4-12,20H,1-3H3

InChI Key

OMXFUMVOJTUAIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3C=O

Origin of Product

United States
Foundational & Exploratory

Technical Guide: Synthesis of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This technical guide details the synthesis of 5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde , a critical scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and receptor modulators. The presence of the tert-butyl group enhances lipophilicity and metabolic stability, while the C3-aldehyde serves as a versatile "warhead" for further derivatization (e.g., reductive amination, Knoevenagel condensation).

Retrosynthetic Logic

To ensure high purity and scalability, we employ a Linear Convergent Strategy . While direct functionalization of the indole core is possible, the most robust route prioritizes the construction of the carbon skeleton via cross-coupling before introducing the reactive aldehyde moiety. This prevents potential side reactions involving the aldehyde during the metal-catalyzed step.

Selected Route:

  • Step 1: C5-Arylation: Suzuki-Miyaura Cross-Coupling of 5-bromoindole with 4-tert-butylphenylboronic acid.

  • Step 2: C3-Formylation: Vilsmeier-Haack reaction of the resulting 5-arylindole.

Retrosynthesis Target Target Molecule 5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde Intermediate Intermediate 5-(4-tert-butylphenyl)-1H-indole Target->Intermediate Vilsmeier-Haack (C3 Formylation) SM1 Starting Material 1 5-Bromoindole Intermediate->SM1 Suzuki-Miyaura (C5 Arylation) SM2 Starting Material 2 4-tert-butylphenylboronic acid Intermediate->SM2

Figure 1: Retrosynthetic analysis separating the carbon-carbon bond formation from the electrophilic aromatic substitution.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 5-(4-tert-butylphenyl)-1H-indole.

This step utilizes Palladium-catalyzed cross-coupling.[1] The electron-rich nature of the 4-tert-butylphenylboronic acid facilitates the transmetalation step, while the 5-bromoindole acts as the electrophile.

Reaction Mechanism

The cycle proceeds through three distinct phases:[1][2]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 5-bromoindole.

  • Transmetalation: The boronic acid, activated by the base, transfers the aryl group to the Palladium center.

  • Reductive Elimination: The C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 5-Bromoindole TransMet Transmetalation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol
ReagentEquiv.[1][3][4][5][6]Role
5-Bromoindole 1.0Electrophile
4-tert-butylphenylboronic acid 1.2Nucleophile
Pd(PPh₃)₄ 0.05Catalyst
Na₂CO₃ (2M aq) 3.0Base
Toluene / Ethanol 4:1 v/vSolvent System

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 5-bromoindole (1.0 equiv) and 4-tert-butylphenylboronic acid (1.2 equiv).

  • Solvent Addition: Add a mixture of Toluene and Ethanol (4:1 ratio). Degas the solution by bubbling Nitrogen or Argon through it for 15 minutes. Critical: Oxygen removal prevents homocoupling of the boronic acid and catalyst deactivation.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) and aqueous Na₂CO₃ (3.0 equiv).

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) under an inert atmosphere for 6–12 hours. Monitor by TLC (Eluent: Hexane/EtOAc 8:1).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Extraction: Wash the filtrate with water (2x) and brine (1x). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 10:1 to 5:1).

Checkpoint: The product should be an off-white solid. Expected Yield: 85-92%.

Step 2: Vilsmeier-Haack Formylation

Objective: Synthesis of 5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde.

This classic electrophilic aromatic substitution installs the aldehyde at the electron-rich C3 position of the indole.[4] The active electrophile is the Vilsmeier Reagent (chloroiminium ion), generated in situ from DMF and POCl₃.[4][7]

Reaction Mechanism[7]
  • Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.[4][7][8]

  • Electrophilic Attack: The indole C3 attacks the iminium ion.

  • Hydrolysis: The resulting intermediate is hydrolyzed during the aqueous workup to reveal the aldehyde.[4]

Vilsmeier Reagents DMF + POCl3 VReagent Vilsmeier Reagent (Chloroiminium Ion) Reagents->VReagent 0°C Attack Indole Attack (C3 Position) VReagent->Attack + Substrate Hydrolysis Hydrolysis (Aldehyde Formation) Attack->Hydrolysis + H2O / Base

Figure 3: Sequential flow of the Vilsmeier-Haack formylation.

Experimental Protocol
ReagentEquiv.[1][3][4][5][6]Role
5-(4-tert-butylphenyl)indole 1.0Substrate
POCl₃ (Phosphorus Oxychloride) 1.2Reagent
DMF (Anhydrous) 5-10 volSolvent/Reagent
NaOH (10% aq) ExcessQuench/Base

Procedure:

  • Reagent Preparation: In a flame-dried flask under Argon, cool anhydrous DMF (5-10 volumes relative to indole) to 0°C.

  • POCl₃ Addition: Add POCl₃ (1.2 equiv) dropwise via syringe. Stir at 0°C for 30 minutes to form the Vilsmeier complex (solution may turn slightly yellow/viscous).

  • Substrate Addition: Dissolve the intermediate from Step 1 in a minimum amount of DMF and add it dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 40-60°C for 2–4 hours. Note: Heating ensures complete conversion for sterically hindered substrates.

  • Quench (Exothermic): Pour the reaction mixture slowly onto crushed ice. The intermediate iminium salt effectively hydrolyzes here.[7]

  • Basification: Adjust the pH to ~9-10 using 10% NaOH or saturated NaHCO₃ solution. This step is critical to deprotonate the indole nitrogen and precipitate the product.

  • Isolation: The product typically precipitates as a solid.[4] Filter, wash with copious water, and dry. If no precipitate forms, extract with CH₂Cl₂.[4]

  • Purification: Recrystallization from Ethanol or Hot Acetonitrile is usually sufficient.

Checkpoint: Product is typically a yellow to light-brown solid. Expected Yield: 80-88%.[4]

Analytical Characterization (Expected Data)

To validate the synthesis, compare spectral data against these expected values derived from structural analogs.

TechniqueSignalAssignment
¹H NMR (DMSO-d₆)δ 12.1 ppm (s, 1H)Indole N-H
δ 9.95 ppm (s, 1H)Aldehyde (-CHO)
δ 8.30 ppm (s, 1H)Indole C2-H
δ 8.15 ppm (s, 1H)Indole C4-H (Doublet-like)
δ 7.60 - 7.45 ppm (m, 6H)Aryl protons (Indole C6/C7 + Phenyl ring)
δ 1.33 ppm (s, 9H)tert-Butyl group
MS (ESI) [M+H]⁺ = 278.15Molecular Ion

Safety & Handling

  • POCl₃: Highly corrosive and reacts violently with water. All glassware must be dry. Quench excess reagent slowly on ice.

  • Palladium Catalysts: Heavy metal waste. Dispose of in dedicated solid waste containers.

  • Boronic Acids: Generally low toxicity but handle with gloves to prevent contamination.

References

  • Organic Syntheses. "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." Org.[1][3][5][9][10][11][12] Synth. 2024, 101, 21–33. [Link]

  • Royal Society of Chemistry. "Regioselective C5−H Direct Iodination of Indoles (Supporting Information)." RSC Advances. [Link]

Sources

Advanced Characterization and Synthetic Profiling of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodology Guide

Executive Summary

In modern medicinal chemistry, the strategic design of molecular scaffolds dictates the success of downstream drug discovery programs. 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde is a highly specialized, sterically encumbered biaryl indole derivative that serves as a privileged building block.

The structural logic of this compound is twofold: the C5 position is substituted with a 4-tert-butylphenyl group, providing a massive lipophilic anchor designed to increase residence time within deep, hydrophobic target pockets. Conversely, the C3 position features a carbaldehyde group, serving as a versatile electrophilic handle for downstream functionalization (e.g., reductive aminations, oxidations to carboxylic acids, or Knoevenagel condensations). Scaffolds of this exact architecture are critical precursors in the development of allosteric modulators, most notably for metabolic targets like 1 [1].

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical boundaries of an intermediate is critical before committing it to a multi-step synthesis. The table below summarizes the quantitative data and structural significance of this compound.

PropertyValueStructural Significance in Drug Design
Chemical Formula C19H19NOProvides a robust carbon framework with minimal heteroatom liability.
Molecular Weight 277.36 g/mol Optimal mass; allows for further derivatization while remaining well within Lipinski's Rule of 5.
LogP (Estimated) ~4.8High lipophilicity driven by the tert-butyl group, ideal for engaging hydrophobic kinase domains.
H-Bond Donors 1 (Indole NH)Critical for anchoring the scaffold to kinase hinge regions via hydrogen bonding.
H-Bond Acceptors 1 (Aldehyde C=O)Serves as a transient H-bond acceptor or a reactive site for covalent modification.

Synthesis & Validation Workflow

The construction of this biaryl system relies on a Palladium-catalyzed Suzuki-Miyaura cross-coupling. As an application scientist, it is critical to not just run the reaction, but to design it as a self-validating system where the underlying causality of the reagents ensures high fidelity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of 5-bromo-1H-indole-3-carbaldehyde with 4-tert-butylphenylboronic acid, a standard methodology adapted from 2 [2].

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask, add 5-bromo-1H-indole-3-carbaldehyde (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), and anhydrous K₂CO₃ (2.5 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,4-Dioxane and deionized water (0.2 M relative to the indole).

    • Causality: A biphasic system is mandatory. Water dissolves the inorganic base to form the reactive boronate complex (facilitating transmetalation), while dioxane solubilizes the highly lipophilic organic substrates.

  • Rigorous Degassing: Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Oxygen must be excluded to prevent the oxidation of the sensitive aldehyde group and to stop the Pd(0) catalyst from facilitating Glaser-type homocoupling of the boronic acid.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon.

    • Causality: Pd(dppf)Cl₂ is specifically chosen over Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step—a critical requirement when coupling sterically demanding moieties like a tert-butylphenyl group.

  • Thermal Activation: Seal the flask and heat to 90°C for 6–8 hours.

  • In-Process Control (IPC) & Self-Validation: Monitor the reaction via LC-MS. The reaction is complete when the characteristic 1:1 isotopic doublet of the starting bromide (m/z ~224/226 for ⁷⁹Br/⁸¹Br) is entirely replaced by a singular product peak at m/z 278 [M+H]⁺.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over MgSO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

SynthesisWorkflow N1 5-Bromo-1H-indole-3-carbaldehyde (Electrophile) N3 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C N1->N3 N2 4-tert-Butylphenylboronic acid (Nucleophile) N2->N3 N4 5-(4-tert-Butylphenyl)-1H-indole-3-carbaldehyde (Target Scaffold) N3->N4 N5 Analytical Validation (LC-MS, 1H/13C NMR) N4->N5

Fig 1. Synthetic and analytical workflow for 5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde.

Analytical Characterization Protocol

To guarantee the structural integrity of the synthesized batch, the following analytical suite acts as a self-validating proof of structure:

  • LC-MS (ESI+): A dominant peak at m/z 278.1 [M+H]⁺ must be observed. The absence of the m/z 224/226 doublet confirms total consumption of the halide.

  • ¹H NMR (400 MHz, DMSO-d₆) Key Assignments:

    • 
       ~12.1 ppm (s, 1H):  Indole NH. Its broadness indicates exchangeability and confirms the core heterocycle remains intact.
      
    • 
       ~9.9 ppm (s, 1H):  Aldehyde CHO. Self-Validation: This highly deshielded proton confirms that the electrophilic handle survived the alkaline thermal coupling conditions without undergoing Cannizzaro-type disproportionation.
      
    • 
       ~8.3 ppm (s, 1H):  C2-H of the indole ring.
      
    • 
       ~7.6 - 7.4 ppm (m, 6H):  Aromatic protons from the indole core and the newly attached phenyl ring.
      
    • 
       ~1.3 ppm (s, 9H):  The tert-butyl group. Self-Validation: This massive 9-proton singlet is the definitive internal standard proving the successful integration of the lipophilic anchor.
      

Application in Drug Discovery: AMPK Activation

Once characterized, 5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde is typically advanced through oxidation to its corresponding carboxylic acid, followed by amide coupling to generate highly potent3 [3].

AMPK (Adenosine 5'-monophosphate-activated protein kinase) is a master regulator of cellular energy homeostasis. When functionalized indole derivatives bind allosterically to AMPK, they trigger a conformational change that protects the kinase from dephosphorylation. This activation promotes catabolic pathways (like glucose uptake via GLUT4) while inhibiting anabolic pathways (like lipid synthesis via ACC and protein synthesis via mTORC1). The bulky tert-butylphenyl moiety of our synthesized scaffold is specifically designed to wedge into the hydrophobic allosteric binding pocket of the AMPK complex, drastically lowering the dissociation rate (


) of the drug.

AMPKPathway Indole Indole Derivative (Allosteric Modulator) AMPK AMPK Complex (Activated State) Indole->AMPK Allosteric Activation mTORC1 mTORC1 Pathway (Anabolism) AMPK->mTORC1 Inhibits ACC Acetyl-CoA Carboxylase (Lipid Synthesis) AMPK->ACC Phosphorylates/Inhibits GLUT4 GLUT4 Translocation (Glucose Uptake) AMPK->GLUT4 Promotes

Fig 2. Downstream metabolic effects of AMPK activation by functionalized indole derivatives.

References

  • Title: US8889730B2 - Indole and indazole compounds that activate AMPK Source: Google Patents URL
  • Title: Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: US11279702B2 - AMPK activators Source: Google Patents URL

Sources

1H NMR and 13C NMR analysis of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the indole scaffold remains a cornerstone of pharmacophore design. Its derivatives are implicated in a vast array of biological activities, making them perennial subjects of synthetic and analytical exploration. The compound 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde represents a sophisticated iteration of this privileged structure, incorporating a biaryl system that offers unique steric and electronic properties. Unambiguous structural verification of such molecules is not merely a procedural formality; it is the bedrock upon which all subsequent biological and pharmacological data rests. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for this purpose.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde. Moving beyond a simple recitation of data, we will dissect the spectral features, explaining the underlying principles that govern the chemical shifts and coupling patterns. This document is designed for researchers, scientists, and drug development professionals who require not only the data but also a deep, mechanistic understanding of the structural elucidation process.

Molecular Architecture and NMR Assignment Strategy

Before delving into the spectra, it is essential to establish a clear and unambiguous atom numbering system for the target molecule. This framework will be used consistently for all spectral assignments.

Caption: Molecular structure and atom numbering scheme for 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde.

¹H NMR Spectral Analysis: A Proton-by-Proton Interrogation

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis is best approached by dividing the molecule into its constituent functional groups and spin systems. For this analysis, we predict the spectrum in a common deuterated solvent such as DMSO-d₆, which is capable of solubilizing the compound and reveals the N-H proton signal.

  • Aldehyde and N-H Protons (Downfield Singlets):

    • H (Aldehyde): The proton of the formyl group (-CHO) is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen. It is expected to appear as a sharp singlet far downfield, typically in the range of δ 9.9-10.1 ppm .[1][2] This signal is characteristic and serves as a primary diagnostic peak.

    • N1-H: The indole N-H proton is acidic and its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding.[3][4] In DMSO-d₆, it appears as a broad singlet in the region of δ 11.5-12.5 ppm .[2][5]

  • Indole Ring Protons (Aromatic Region):

    • H-2: This proton is adjacent to the electron-rich nitrogen atom but is also influenced by the electron-withdrawing aldehyde at C-3. This results in a downfield shift. It will appear as a singlet or a very narrow doublet (due to small long-range coupling) around δ 8.3-8.5 ppm .[5][6]

    • H-4: Located peri to the bulky 4-tert-butylphenyl substituent at C-5, this proton experiences significant deshielding. It will appear as a doublet, coupled to H-6 (a four-bond coupling, ⁴J), with a chemical shift expected around δ 8.1-8.3 ppm . Its proximity to the large substituent is a key identifying feature.

    • H-7: This proton is part of the indole's benzene ring and is coupled to H-6. It is expected to resonate as a doublet around δ 7.4-7.5 ppm .[5]

    • H-6: Coupled to both H-7 (ortho-coupling, ³J ≈ 8-9 Hz) and H-4 (meta-coupling, ⁴J ≈ 1-2 Hz), this proton will appear as a doublet of doublets. It is expected in the region of δ 7.2-7.4 ppm .

  • 4-Tert-butylphenyl Protons (Aromatic and Aliphatic Regions):

    • H-2'/H-6' and H-3'/H-5': The 1,4-disubstituted phenyl ring gives rise to a classic AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the indole ring (H-2'/H-6') will be in a slightly different environment than those ortho to the tert-butyl group (H-3'/H-5'). These two signals are expected as doublets in the range of δ 7.5-7.8 ppm .

    • -C(CH₃)₃: The nine protons of the tert-butyl group are chemically equivalent and magnetically isolated from other protons. They will produce a sharp, intense singlet in the aliphatic region, typically around δ 1.3-1.4 ppm . This high-intensity signal is another key diagnostic feature of the molecule.

¹³C NMR Spectral Analysis: The Carbon Skeleton Blueprint

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, reveals the number of unique carbon environments.[7][8] This provides a complementary and powerful confirmation of the molecular structure.

  • Carbonyl Carbon:

    • C=O (Aldehyde): Similar to its proton, the aldehyde carbonyl carbon is the most deshielded carbon in the molecule, resonating far downfield around δ 185-186 ppm .[1][6][9]

  • Aromatic Carbons (Indole and Phenyl Rings): The molecule contains 14 unique aromatic carbon atoms (8 from the indole core and 6 from the phenyl ring), although some signals may overlap.

    • Indole Carbons: Based on data for indole-3-carbaldehyde and substituted indoles, the following approximate shifts are expected[9][10][11]:

      • C-2: ~δ 138-139 ppm

      • C-3: ~δ 118-119 ppm

      • C-3a: ~δ 124-125 ppm

      • C-4: ~δ 123-124 ppm

      • C-5: ~δ 135-137 ppm (Quaternary, attached to the phenyl group)

      • C-6: ~δ 121-122 ppm

      • C-7: ~δ 112-113 ppm

      • C-7a: ~δ 137-138 ppm (Quaternary)

    • Phenyl Carbons: For the 4-tert-butylphenyl group, four distinct signals are expected:

      • C-1': Quaternary carbon attached to the indole ring (~δ 130-132 ppm).

      • C-2'/C-6': Protonated carbons ortho to the indole ring (~δ 128-130 ppm).

      • C-3'/C-5': Protonated carbons ortho to the tert-butyl group (~δ 125-126 ppm).

      • C-4': Quaternary carbon attached to the tert-butyl group (~δ 150-152 ppm).

  • Aliphatic Carbons:

    • -C(CH₃)₃: Two signals will arise from the tert-butyl group: the quaternary carbon at ~δ 34-35 ppm and the three equivalent methyl carbons at ~δ 31-32 ppm .

Summary of Predicted NMR Data

The following tables summarize the anticipated chemical shifts for a comprehensive structural verification.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.1 br s 1H N1-H Acidic indole proton, solvent dependent.[2][3]
~10.0 s 1H Aldehyde-H Deshielded by carbonyl group.[1][6]
~8.4 s 1H H-2 Adjacent to N and CHO group.[6]
~8.2 d 1H H-4 Deshielded by C-5 substituent.
~7.7 d 2H H-2'/H-6' Aromatic proton of 1,4-disubstituted ring.
~7.6 d 2H H-3'/H-5' Aromatic proton of 1,4-disubstituted ring.
~7.5 d 1H H-7 Indole aromatic proton.
~7.3 dd 1H H-6 Coupled to H-4 and H-7.

| ~1.35 | s | 9H | -C(CH₃)₃ | Equivalent methyl protons of tert-butyl group. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~185.3 Aldehyde C=O Highly deshielded carbonyl carbon.[1][9]
~151.0 C-4' Quaternary carbon attached to tert-butyl group.
~138.9 C-2 Indole carbon adjacent to N and C-3.
~137.4 C-7a Indole bridgehead carbon.[9]
~136.0 C-5 Indole carbon attached to the phenyl group.
~131.0 C-1' Quaternary carbon attached to the indole ring.
~129.0 C-2'/C-6' Phenyl carbons.
~125.5 C-3'/C-5' Phenyl carbons.
~124.5 C-3a Indole bridgehead carbon.[9]
~123.8 C-4 Indole carbon.
~122.5 C-6 Indole carbon.
~118.5 C-3 Indole carbon attached to aldehyde.
~112.8 C-7 Most shielded indole aromatic carbon.[9]
~34.8 -C (CH₃)₃ Quaternary carbon of tert-butyl group.

| ~31.5 | -C(CH₃ )₃ | Methyl carbons of tert-butyl group. |

Experimental Protocols: Ensuring Data Integrity

High-quality, reproducible NMR data is contingent upon meticulous experimental technique. The following protocols outline the standard procedures for sample preparation and data acquisition.

Protocol 1: NMR Sample Preparation

This procedure details the steps for preparing a high-quality sample for analysis.[3]

  • Sample Weighing: Accurately weigh 5-10 mg of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry glass vial.

  • Solvent Selection: Choose a high-purity deuterated solvent. DMSO-d₆ is recommended for its excellent solubilizing power and ability to reveal N-H protons. Alternatively, CDCl₃ can be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the selected deuterated solvent to the vial.

  • Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.

  • Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any microparticulates, transfer the solution into a clean, dry 5 mm NMR tube.

  • Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H; δ ≈ 39.52 ppm for ¹³C) will be used as the internal reference.[12] Tetramethylsilane (TMS) is generally no longer required.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Standard ¹H and ¹³C NMR Data Acquisition

This protocol outlines typical acquisition parameters on a 400 MHz or 500 MHz spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automatic or manual tuning and matching of the probe, followed by shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Experiment: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures accurate integration.

    • Number of Scans (ns): 8-16 scans.

  • ¹³C NMR Acquisition:

    • Experiment: Standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30).

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024-4096 scans, depending on sample concentration.

  • Data Processing: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C), Fourier transform, phase correct, and baseline correct the resulting spectra. Calibrate the chemical shift axis using the residual solvent peak.

Workflow and Logic Visualization

The process of NMR analysis is a systematic workflow designed to ensure structural confirmation with the highest degree of confidence.

G cluster_0 Preparation & Acquisition cluster_1 Data Processing & Initial Analysis cluster_2 Structural Elucidation A Sample Weighing & Solvent Selection B Dissolution & Transfer to NMR Tube A->B C Instrument Setup (Lock, Tune, Shim) B->C D Acquire 1H & 13C Spectra C->D E Fourier Transform, Phasing, Baseline Correction D->E F Reference Spectra (Solvent Peak) E->F G Peak Picking & Integration (1H) F->G H Assign Signals (1H & 13C) - Chemical Shift - Multiplicity - Integration F->H G->H I Correlate with Predicted Structure & Data H->I J Final Structure Confirmation I->J I->J

Sources

Technical Guide: Mass Spectrometry of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde (C₁₉H₁₉NO) is a prominent biaryl indole scaffold, frequently utilized as a synthetic intermediate in the development of receptor tyrosine kinase inhibitors (RTKIs) and Schiff base ligands for metallodrugs. Its structural duality—combining a polar, reactive indole-3-carboxaldehyde core with a lipophilic 5-(4-tert-butylphenyl) tail—presents unique challenges and opportunities in mass spectrometry (MS) analysis.

This guide provides a definitive technical framework for the ionization, fragmentation, and quantification of this compound. It synthesizes established fragmentation rules for indole-3-carbaldehydes with the specific behavior of tert-butyl arenes to create a robust analytical protocol.

Physicochemical Profile for MS Optimization
PropertyValueMS Implication
Molecular Formula C₁₉H₁₉NOMonoisotopic Mass: 277.1467 Da
Exact Mass 277.1467[M+H]⁺ = 278.1540 (ESI Positive)
LogP (Predicted) ~5.2 - 5.8High hydrophobicity; requires high % organic mobile phase.
pKa (Indole NH) ~16Deprotonation ([M-H]⁻) possible but weak; Positive mode preferred.
Lability Aldehyde, t-ButylSusceptible to in-source oxidation and alkyl fragmentation.

Sample Preparation & System Suitability

Due to the high lipophilicity conferred by the tert-butylphenyl group, standard aqueous preparation will result in precipitation and carryover.

Protocol: Hydrophobic Solubilization
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of DMSO or Methanol (MeOH) . Avoid Acetonitrile (ACN) for initial dissolution if solubility is slow, but ACN is acceptable for dilution.

  • Working Standard: Dilute stock 1:100 into 50:50 ACN:H₂O + 0.1% Formic Acid (FA).

    • Critical Step: Ensure the final organic content is ≥50% to prevent adsorption to glass/plastic surfaces.

  • Filtration: Use 0.2 µm PTFE filters (hydrophobic compatible). Do not use Nylon (binds indoles).

Mass Spectrometry Methodologies

A. Electrospray Ionization (ESI) - LC-MS/MS

Mode: Positive Ionization (+ESI) is the gold standard for this compound due to the basicity of the carbonyl oxygen and the indole system.

  • Primary Ion: [M+H]⁺ at m/z 278.15

  • Adducts: [M+Na]⁺ (300.14) may appear if solvents are not LC-MS grade.

  • In-Source Fragmentation: High cone voltages (>40V) may induce premature loss of CO (28 Da) or methyl radicals.

B. Electron Ionization (EI) - GC-MS

Mode: 70 eV Electron Impact. Suitability: Excellent. The compound is thermally stable enough for GC, provided the injector temperature is controlled (<250°C) to prevent aldehyde oxidation.

Fragmentation Mechanics & Pathways

The mass spectrum of 5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde is dictated by two competing fragmentation centers: the aldehyde group (loss of CO) and the tert-butyl group (loss of methyl radical).

Pathway 1: The Indole-Aldehyde Cleavage (Loss of CO)

Characteristic of indole-3-carbaldehydes, the carbonyl group is expelled as carbon monoxide (CO).

  • Mechanism: Hydrogen rearrangement followed by CO ejection.

  • Mass Shift: -28 Da.

  • Transition: m/z 278 → m/z 250 (ESI) or m/z 277 → m/z 249 (EI).

Pathway 2: The Tert-Butyl Arene Cleavage (Benzylic Stabilization)

The tert-butyl group is the dominant fragmentation director in EI and high-energy CID (Collision-Induced Dissociation).

  • Mechanism: Homolytic cleavage of a methyl group (CH₃•) to form a resonance-stabilized benzylic/quinoid cation.

  • Mass Shift: -15 Da.

  • Transition: m/z 277 → m/z 262 (Base Peak in EI).

Pathway 3: Deep Fragmentation

Under high collision energy, the loss of the entire formyl group (-CHO) and sequential methyl losses occur.

Visualization: Fragmentation Logic Flow

The following diagram illustrates the competing dissociation pathways for the protonated molecule [M+H]⁺.

FragmentationPathway Figure 1: ESI-MS/MS Fragmentation Pathway of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde MH Precursor [M+H]+ m/z 278.15 (Intact Protonated Indole) IndoleCore Fragment A [M+H - CO]+ m/z 250.15 (Deformylated Core) MH->IndoleCore Loss of CO (28 Da) Low CE BenzylicCat Fragment B [M+H - CH3]+ m/z 263.13 (Stabilized Cation) MH->BenzylicCat Loss of CH3 (15 Da) Benzylic Cleavage DeepFrag Fragment C [M+H - CO - CH3]+ m/z 235.12 (Biaryl Skeleton) IndoleCore->DeepFrag Loss of CH3 BenzylicCat->DeepFrag Loss of CO

Figure 1: ESI-MS/MS Fragmentation Pathway illustrating the competition between carbonyl ejection and alkyl chain cleavage.

Quantitative Data & Ion Table

The following transitions are recommended for Multiple Reaction Monitoring (MRM) method development.

Ion TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Origin/Mechanism
Quantifier 278.15250.1520 - 25Loss of CO (Aldehyde specific)
Qualifier 1 278.15263.1315 - 20Loss of CH₃ (t-Butyl specific)
Qualifier 2 278.15235.1235 - 40Combined loss (CO + CH₃)
EI Base Peak 277.10262.1070 eV (Source)Stable [M-CH₃]⁺ cation

Experimental Protocol: LC-MS/MS Analysis

This protocol is designed for trace analysis in biological matrices or synthetic purity confirmation.

Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Methanol can be used but Acetonitrile provides sharper peaks for lipophilic indoles.

  • Gradient:

    • 0.0 min: 40% B (Start high organic due to LogP)

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 40% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 - 5 µL.

  • Source Parameters (ESI+):

    • Gas Temp: 300°C

    • Gas Flow: 10 L/min

    • Nebulizer: 35 psi

    • Capillary Voltage: 3500 V

Self-Validation Step: Inject a blank (MeOH) immediately after the highest standard. If a peak appears at 278.15 > 250.15, increase the column wash time at 95% B to eliminate carryover.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1H-Indole-3-carboxaldehyde. National Institute of Standards and Technology.[1] [Link]

  • PubChem. (2025).[2] Indole-3-carboxaldehyde Compound Summary. National Library of Medicine. [Link][3]

  • Weniger, K., et al. (1997).[4] Mass Spectrometry of Tert-Butylnaphthalenes—A Comparison with the Unimolecular Fragmentation of Tert-Butylbenzene. European Journal of Mass Spectrometry. [Link]

  • Tiwari, A., & Jain, M. (2010). Mass spectral studies of nitroindole compounds. Trade Science Inc. [Link]

Sources

FT-IR Spectral Analysis and Synthesis of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde is a highly specialized, sterically hindered biaryl compound serving as a critical intermediate in the development of indole-based pharmacophores and kinase inhibitors[1]. Structurally, it merges an electron-rich indole core, a reactive C3-formyl group, and a lipophilic 4-tert-butylphenyl moiety at the C5 position.

For researchers and drug development professionals, accurately characterizing this molecule via Fourier-Transform Infrared (FT-IR) spectroscopy requires a deep mechanistic understanding of how its distinct functional domains interact. This whitepaper provides a comprehensive, self-validating framework for the synthesis, sample preparation, and FT-IR spectral elucidation of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde, grounded in established spectroscopic principles and cross-coupling methodologies[2].

Structural Elucidation & Theoretical FT-IR Framework

The FT-IR spectrum of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde is not merely a sum of isolated functional groups; it is a dynamic readout of the molecule's electronic delocalization and solid-state intermolecular interactions. To accurately interpret the spectrum, we must isolate the vibrational modes of its three primary structural domains: the indole core, the C3-aldehyde, and the 4-tert-butylphenyl substituent.

Mechanistic Causality of Key Spectral Bands
  • The Conjugated Carbonyl (C=O) Shift: In typical aliphatic systems, an aldehyde C=O stretch appears near 1725 cm⁻¹[3]. However, in 1H-indole-3-carbaldehyde derivatives, the nitrogen lone pair delocalizes through the aromatic system and onto the carbonyl oxygen. This resonance imparts partial single-bond character to the C=O bond, drastically lowering its force constant and red-shifting the absorption to the 1640–1660 cm⁻¹ range.

  • Intermolecular Hydrogen Bonding (N-H): In the solid state, the free indole N-H acts as a strong hydrogen bond donor to the highly polarized C=O oxygen of adjacent molecules. This interaction broadens the N-H stretching band and shifts it from a sharp >3400 cm⁻¹ peak (expected in dilute solution) down to a broad band at 3150–3250 cm⁻¹ .

  • The tert-Butyl "Umbrella" Doublet: The tert-butyl group is highly diagnostic in FT-IR. The symmetric bending (umbrella) modes of the three equivalent methyl groups mechanically couple, splitting the expected single absorption into a distinct doublet at approximately 1365 cm⁻¹ and 1390 cm⁻¹ .

Quantitative Data Summary

The following table summarizes the expected FT-IR vibrational assignments based on the structural causality described above:

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)IntensityMechanistic Causality
Indole N-H Stretching3150 - 3250Broad, StrongRed-shifted and broadened due to strong intermolecular H-bonding with the C=O group in the solid state.
Aromatic C-H Stretching3000 - 3100Weak to MediumCharacteristic of sp² hybridized carbons in both the indole and phenyl rings.
Aliphatic C-H Asym/Sym Stretching2870 - 2960Mediumsp³ hybridized C-H bonds from the tert-butyl methyl groups.
Aldehyde C-H Stretching (Fermi Resonance)~2750 & ~2850Weak, DoubletCharacteristic Fermi resonance of the formyl C-H bond[3].
Aldehyde C=O Stretching1640 - 1660Very StrongRed-shifted from ~1725 cm⁻¹ due to strong resonance conjugation with the electron-rich indole ring.
Aromatic C=C Ring Stretching1450 - 1600Variable (Multiple)In-plane skeletal vibrations of the indole and phenyl rings.
tert-Butyl Symmetric Bending (Umbrella)1365 & 1390Strong, DoubletMechanical coupling of the three methyl groups attached to a common quaternary carbon.
Phenyl Ring Out-of-Plane (OOP) Bending800 - 840StrongHighly diagnostic for para-disubstituted benzenes (the 4-tert-butylphenyl moiety)[3].

Workflow Visualizations

To conceptualize the relationship between the molecule's physical synthesis and its analytical characterization, the following diagrams map the experimental workflow and the functional group assignments.

Workflow SM 5-Bromo-1H-indole-3-carbaldehyde (Precursor) Reaction Suzuki-Miyaura Cross-Coupling (100°C, 12h) SM->Reaction Reagents 4-tert-Butylphenylboronic acid Pd(dppf)Cl2, K2CO3, Dioxane/H2O Reagents->Reaction Target 5-(4-tert-Butylphenyl)-1H-indole-3-carbaldehyde (Target Compound) Reaction->Target Prep Sample Preparation (KBr Pellet Matrix) Target->Prep FTIR FT-IR Spectral Acquisition (4000 - 400 cm⁻¹) Prep->FTIR

Synthesis and FT-IR analytical workflow for the target indole derivative.

IRMapping Mol Target Molecule Indole Indole Core Mol->Indole Aldehyde C3-Carbaldehyde Mol->Aldehyde TBP 4-tert-Butylphenyl Mol->TBP NH N-H Stretch (~3150-3250 cm⁻¹) Indole->NH ArCC Aromatic C=C (~1450-1600 cm⁻¹) Indole->ArCC CO C=O Stretch (~1640-1660 cm⁻¹) Aldehyde->CO CH_ald Aldehydic C-H (~2750 & 2850 cm⁻¹) Aldehyde->CH_ald CH_aliph Aliphatic C-H (~2870-2960 cm⁻¹) TBP->CH_aliph TB_bend t-Butyl Umbrella (~1365 & 1390 cm⁻¹) TBP->TB_bend OOP para-Substituted OOP (~800-840 cm⁻¹) TBP->OOP

Mapping of structural domains to their diagnostic FT-IR vibrational bands.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis of the compound and the optimal sample preparation for FT-IR analysis.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

The target molecule is synthesized by coupling 5-bromo-1H-indole-3-carbaldehyde with 4-tert-butylphenylboronic acid. This method is highly efficient for C5-arylation of indole derivatives[2],[1].

  • Reagent Assembly: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-bromo-1H-indole-3-carbaldehyde (1.0 equiv, ~1.0 mmol) and 4-tert-butylphenylboronic acid (1.2 equiv, ~1.2 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) as the catalyst and anhydrous K₂CO₃ (2.5 equiv) as the base.

  • Solvent Introduction: Inject a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL). Causality Note: The inclusion of water is critical to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

  • Reaction Execution: Heat the mixture to 100 °C and stir for 12 hours. Monitor reaction completion via TLC (Hexanes/EtOAc, 3:1).

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde as a solid.

Protocol B: FT-IR Spectral Acquisition (KBr Pellet Method)

While Attenuated Total Reflectance (ATR) is faster, the KBr pellet method is strictly recommended for this compound. Causality Note: ATR applies localized pressure that can alter the crystalline lattice and shift the hydrogen-bonded N-H and C=O bands. KBr provides an isotropic, non-interacting matrix that preserves the native solid-state hydrogen bonding network.

  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110 °C for at least 4 hours to eliminate absorbed moisture, which would otherwise obscure the N-H stretching region with broad O-H bands.

  • Sample Milling: In an agate mortar, combine ~1–2 mg of the purified 5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde with ~150 mg of the dried KBr. Grind thoroughly for 2–3 minutes until a fine, homogenous powder is achieved.

  • Pellet Pressing: Transfer the mixture to a standard 13 mm pellet die. Apply a vacuum to remove trapped air, then apply 10 tons of pressure for 2 minutes using a hydraulic press. The resulting pellet should be visually transparent to translucent.

  • Spectral Acquisition: Place the pellet in the FT-IR spectrometer sample compartment. Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging a minimum of 32 scans to ensure a high signal-to-noise ratio.

  • Validation: Verify the presence of the 1365/1390 cm⁻¹ doublet (confirming the tert-butyl group) and the ~1650 cm⁻¹ C=O stretch (confirming the conjugated aldehyde)[3].

References

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System The Journal of Organic Chemistry / PubMed Central (PMC) URL:[Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer PubMed Central (PMC) URL:[Link]

  • Interpretation of Fourier Transform Infrared Spectra (FTIR) Indonesian Journal of Science and Technology (UPI) URL:[Link]

  • Interpretation of Infrared Spectra, A Practical Approach Encyclopedia of Analytical Chemistry / ResearchGate URL:[Link]

Sources

Methodological & Application

Application Note: Regioselective Vilsmeier-Haack Formylation of 5-(4-Tert-butylphenyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of indole-3-carboxaldehydes is a cornerstone transformation in medicinal chemistry, providing critical scaffolds for the development of tryptamines,


-carbolines, and targeted kinase inhibitors. The Vilsmeier-Haack reaction is the premier methodology for this transformation, utilizing a chloromethyliminium ion (the Vilsmeier reagent) generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (

)[1],[2].

Regioselectivity and Substrate Dynamics: The pyrrole ring of the indole core is exceptionally nucleophilic. Specifically, the C3 position is approximately


 times more reactive than benzene toward electrophilic aromatic substitution[3]. Because the Vilsmeier reagent is a relatively weak electrophile compared to those used in Friedel-Crafts acylations, it requires highly electron-rich aromatic systems to proceed effectively[2].

In the case of 5-(4-tert-butylphenyl)-1H-indole , the substrate features a bulky, highly lipophilic substituent at the C5 position. While this group increases the overall steric footprint and lipophilicity of the molecule, it is sufficiently distal from the C3 position to avoid steric hindrance during the electrophilic attack. Furthermore, the extreme lipophilicity imparted by the tert-butylphenyl moiety is highly advantageous during downstream processing; it ensures that the final aldehyde product readily and quantitatively precipitates from the neutralized aqueous phase, bypassing the need for solvent-intensive organic extractions[1]. This approach is highly tolerant of complex, late-stage functional groups[4].

Reaction Workflow & Mechanism

G A 1. Vilsmeier Reagent Preparation (DMF + POCl3) B 2. Active Chloroiminium Ion (Electrophile) A->B 0 °C, 30 min Exothermic D 4. Electrophilic Aromatic Substitution (C3 Iminium Intermediate) B->D C 3. Substrate Addition 5-(4-tert-butylphenyl)-1H-indole C->D DMF, 0 °C to RT E 5. Aqueous Basic Hydrolysis (Ice / Na2CO3, pH 8-9) D->E 85 °C, 4-6 h F 6. Isolated Product 5-(4-tert-butylphenyl)-1H-indole-3-carboxaldehyde E->F Precipitation & Filtration

Workflow and mechanistic stages of the Vilsmeier-Haack formylation of the indole derivative.

Experimental Design & Causality

To ensure a self-validating and high-yielding protocol, the following physicochemical principles dictate the experimental design:

  • Thermal Control During Activation: The reaction between DMF and

    
     is violently exothermic. Strict maintenance of the internal temperature at 0 °C is critical to prevent the thermal decomposition of the chloroiminium ion into unreactive dimethylamine byproducts[1].
    
  • Solvent Duality: DMF serves a dual role as both the formylating reagent precursor and the bulk reaction solvent. This ensures a maximum local concentration of the active electrophile, driving the initial substitution step to completion[1].

  • Hydrolysis and pH-Driven Precipitation: The initial product of the electrophilic attack is a stable iminium salt. Hydrolysis to the aldehyde requires water, but the reaction mixture is highly acidic due to the generation of phosphoric and hydrochloric acids. Quenching on crushed ice prevents thermal degradation of the product. Adjusting the pH to 8-9 with sodium carbonate (

    
    ) serves two purposes: it drives the hydrolysis of the iminium intermediate to completion, and it neutralizes the aqueous phase, forcing the highly lipophilic product to crash out of solution as a filterable solid[1].
    

Detailed Step-by-Step Protocol

Scale: 10.0 mmol

Reagents & Materials:

  • Substrate: 5-(4-tert-butylphenyl)-1H-indole (2.49 g, 10.0 mmol, 1.0 eq)

  • Formylating Agent: Phosphorus oxychloride (

    
    ) (1.12 mL, 12.0 mmol, 1.2 eq)
    
  • Solvent/Reagent: Anhydrous N,N-Dimethylformamide (DMF) (15.0 mL)

  • Quench/Workup: Crushed ice (100 g), Saturated aqueous

    
     solution.
    
Step 1: Vilsmeier Reagent Preparation
  • Equip a dry 50 mL two-neck round-bottom flask with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet.

  • Add 10.0 mL of anhydrous DMF to the flask and cool to 0 °C using an ice-water bath.

  • Load

    
     (1.12 mL) into the addition funnel and add it dropwise to the stirring DMF over 15 minutes.
    
  • In-Process Control (IPC): Monitor the internal temperature to ensure it does not exceed 5 °C. A slight color change to pale yellow indicates the successful formation of the chloroiminium ion. Stir for an additional 30 minutes at 0 °C.

Step 2: Substrate Addition
  • In a separate dry vial, dissolve 5-(4-tert-butylphenyl)-1H-indole (2.49 g) in 5.0 mL of anhydrous DMF.

  • Add this substrate solution dropwise to the Vilsmeier reagent at 0 °C over 20 minutes to manage the mild exotherm.

  • IPC: Observe the reaction mixture transition to a deep orange or red color, visually confirming the formation of the C3-iminium intermediate.

Step 3: Formylation Reaction
  • Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (approx. 30 minutes).

  • Transfer the flask to an oil bath and heat to an internal temperature of 85 °C for 4 to 6 hours[1].

  • IPC: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The starting material (highly UV active, higher

    
    ) should completely disappear, replaced by a polar baseline spot corresponding to the iminium salt.
    
Step 4: Quenching and Hydrolysis
  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Slowly pour the dark reaction mixture into a 500 mL beaker containing 100 g of crushed ice under vigorous mechanical stirring.

  • Slowly add saturated aqueous

    
     dropwise. Caution:  This step is exothermic and will produce vigorous effervescence (
    
    
    
    gas evolution)[1].
  • IPC: Continuously monitor the pH using indicator paper. Continue adding base until the pH stabilizes between 8.0 and 9.0. As the pH rises, a thick, off-white to pale yellow precipitate of the final aldehyde will form.

Step 5: Isolation and Analytical Validation
  • Collect the precipitated solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold distilled water (

    
     mL) to remove residual DMF and inorganic phosphate/chloride salts.
    
  • Dry the solid under high vacuum at 45 °C for 12 hours.

  • Validation: Confirm product identity and purity via

    
     NMR spectroscopy. The diagnostic markers for successful formylation are the appearance of a sharp aldehydic proton singlet at 
    
    
    
    ppm and the preservation of the downfield indole N-H proton.

Quantitative Data Summary

The following table summarizes the expected reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles, providing a comparative benchmark for the 5-(4-tert-butylphenyl) derivative based on established literature parameters[1],[4].

Indole DerivativeReagentsTemp (°C)Time (h)Yield (%)Reference
Unsubstituted Indole

, DMF
0 to 856.096[1]
5-Methylindole

, DMF
0 to 856.088[1]
5-Bromoindole

, DMF
0 to 908.082[1]
5-(4-tert-butylphenyl)-1H-indole

, DMF
0 to 85 4.0 - 6.0 80 - 85 *Protocol

*Projected yield based on the steric and electronic profile of sterically encumbered 5-aryl indoles.

References[3] Indole - Wikipedia. Wikipedia. URL:https://en.wikipedia.org/wiki/Indole[1] Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Benchchem. URL:https://www.benchchem.com/application-notes/vilsmeier-haack-formylation-of-indoles[2] Vilsmeier-Haack Reaction. Chemistry Steps. URL:https://www.chemistrysteps.com/vilsmeier-haack-reaction/[4] 10 - Organic Syntheses Procedure. Organic Syntheses. URL:https://www.orgsyn.org/demo.aspx?prep=v101p0021

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-1H-indole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

The 1H-indole-3-carbaldehyde scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical precursor for the synthesis of complex bioactive molecules, including kinase inhibitors targeting the mTOR/Akt/PI3K pathway[1] and BACE1 inhibitors for neurodegenerative diseases[2]. Functionalization at the C5 position with aryl groups significantly enhances the lipophilicity and target-binding affinity of these molecules via


 stacking interactions within hydrophobic enzyme pockets[2].

This application note provides a comprehensive, self-validating protocol for the synthesis of 5-aryl-1H-indole-3-carbaldehydes via the Suzuki-Miyaura cross-coupling of 5-bromo-1H-indole-3-carbaldehyde with arylboronic acids.

Mechanistic Insights & Causality

The Suzuki-Miyaura coupling is highly favored for this transformation due to its mild conditions, which tolerate both the free N-H of the indole and the reactive C3-aldehyde group without requiring tedious protection/deprotection steps[2],[1].

  • Chemoselectivity: Oxidative addition of the Pd(0) catalyst to the C5–Br bond is kinetically much faster than any potential side reactions at the aldehyde or the indole nitrogen.

  • Role of the Base (

    
    ):  The inorganic base is strictly required to activate the arylboronic acid, converting it into a highly nucleophilic boronate complex. This facilitates the rate-limiting transmetalation step.
    
  • Solvent Causality (Toluene/EtOH/

    
    ):  A ternary solvent system is critical. Toluene solubilizes the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer bridge, homogenizing the interface to allow transmetalation between the aqueous boronate and the organic Pd(II) intermediate.
    

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C5-Br Insertion) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII Transmet Transmetalation (Boronate Complex) PdII->Transmet PdII_2 Diaryl Pd(II) Complex Ar-Pd-Ar' Transmet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Aryl-1H-indole -3-carbaldehyde RedElim->Product

Suzuki-Miyaura catalytic cycle for 5-aryl-1H-indole-3-carbaldehyde synthesis.

Optimization of Reaction Conditions

Selecting the correct catalyst and solvent system is essential for maximizing yield and minimizing homocoupling (protodeboronation) side reactions. Below is a summary of field-proven conditions for this specific scaffold.

Catalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Typical Yield (%)Mechanistic Observation

(5%)

(2.5)
Toluene/EtOH/

(2:1:1)
90 (Reflux)80–95%Standard. Highly reliable for free N-H indoles; excellent phase transfer[1].

(5%)

(3.0)
1,4-Dioxane/

(4:1)
10075–85%Best for sterically hindered ortho-substituted arylboronic acids.

/ SPhos

(3.0)
Toluene/

(10:1)
10085–95%Superior for electron-deficient arylboronic acids prone to protodeboronation.

Experimental Protocols

Pre-Requisite: Synthesis of 5-Bromo-1H-indole-3-carbaldehyde

The starting material is typically synthesized via Vilsmeier-Haack formylation. 5-bromoindole is reacted with Phosphorus Oxychloride (


) and Dimethylformamide (DMF) to furnish the 3-carbaldehyde intermediate in excellent yields[2],[1].
General Procedure for Suzuki-Miyaura Coupling

This protocol utilizes the highly robust


 / 

system[1].

Reagents:

  • 5-Bromo-1H-indole-3-carbaldehyde (1.0 equiv, e.g., 1.0 mmol, 224 mg)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (0.05 equiv, 5 mol%, 58 mg)
    
  • Potassium carbonate [

    
    ] (2.5 equiv, 2.5 mmol, 345 mg)
    
  • Solvent: Toluene / Ethanol / Distilled

    
     (v/v/v 2:1:1, 10 mL total)
    

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1H-indole-3-carbaldehyde, the arylboronic acid, and

    
    .
    
  • Solvent Addition & Degassing (Critical Step): Add the Toluene/EtOH/

    
     mixture. Seal the flask with a rubber septum and sparge the solution with Argon or 
    
    
    
    gas for at least 15 minutes. Causality: Oxygen must be rigorously removed to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species and to suppress homocoupling of the boronic acid.
  • Catalyst Addition: Briefly remove the septum under a positive flow of Argon, quickly add the

    
     catalyst, and reseal.
    
  • Reflux: Heat the reaction mixture to 90 °C (reflux) in an oil bath for 12–16 hours[1]. Monitor reaction progress via TLC (Hexanes:EtOAc 1:1).

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash column chromatography (eluent gradient: 10% to 40% EtOAc in Hexanes) to afford the pure 5-aryl-1H-indole-3-carbaldehyde.

Workflow Step1 1. Reagent Prep: 5-Bromoindole-3-carboxaldehyde + Arylboronic Acid Step2 2. Catalyst & Base: Pd(PPh3)4 (5 mol%) + K2CO3 (2.5 eq) Step1->Step2 Step3 3. Degassing: Argon/N2 Purge (15 min) in Toluene/EtOH/H2O Step2->Step3 Step4 4. Reaction: Reflux at 90°C for 12-16 hours Step3->Step4 Step5 5. Workup: EtOAc Extraction & Brine Wash Step4->Step5 Step6 6. Purification: Silica Gel Column Chromatography Step5->Step6

Step-by-step experimental workflow for the Suzuki cross-coupling reaction.

Self-Validating Systems & Analytical Characterization

To ensure the integrity of the synthesized compounds, the protocol relies on specific analytical checkpoints:

  • 1H-NMR Validation: The successful formation of the product is confirmed by the retention of the characteristic highly deshielded aldehydic proton singlet at

    
    9.90 – 10.00 ppm  and the broad indole N-H singlet at 
    
    
    
    11.50 – 12.00 ppm
    [2],[1]. The disappearance of the C5-Br starting material is marked by a shift in the aromatic splitting pattern (specifically, the loss of the distinct doublet of doublets associated with the C6 proton adjacent to the bromine).
  • Mass Spectrometry (LC-MS): The starting material exhibits a characteristic 1:1 isotopic mass distribution (

    
     and 
    
    
    
    ) due to the
    
    
    and
    
    
    isotopes. Successful cross-coupling is definitively validated by the complete disappearance of this isotopic pattern and the appearance of the expected
    
    
    molecular ion peak corresponding to the newly formed biphenyl-like analogue.

References

  • Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy. National Institutes of Health (PMC). Available at:[2]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. National Institutes of Health (PMC). Available at:[1]

Sources

Application Note: Synthesis and Validation of Schiff Bases Derived from 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

[label = < Synthesis: Reactants, Catalyst Workup:

Refining Protocol Diagram

I've just refined the experimental protocol diagram to improve clarity and readability. I've focused on using color-coded steps with improved spacing and ensured the workflow follows a logical progression, beginning with the reactants preparation and ending with analytical validation. I've also incorporated a legend for quick reference to clarify the colors of each step. The DOT code is now well-formed.

Rationale and Molecular Design

The indole-3-carboxaldehyde (I3A) scaffold is a privileged structure in medicinal chemistry, frequently utilized to generate bioactive Schiff bases (imines) with potent antimicrobial, antifungal, and anticancer properties [1.5]. The specific derivative, 5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde (CAS: 898762-79-3)[1], introduces a highly specialized steric and electronic profile to the resulting imine.

In drug development, the bulky, lipophilic 4-tert-butylphenyl group at the C5 position serves two critical functions:

  • Pharmacokinetic Enhancement: It significantly increases the partition coefficient (LogP) of the resulting Schiff base, facilitating passive diffusion across rigid bacterial cell walls and mammalian lipid bilayers[2].

  • Target Anchoring: The bulky substituent provides steric hindrance against premature enzymatic degradation while anchoring the molecule via hydrophobic interactions in the binding pockets of target proteins, such as α-glucosidase or kinase domains[3].

BioTarget Scaffold Indole Schiff Base (Lipophilic Scaffold) Membrane Cell Membrane Passive Diffusion Scaffold->Membrane High LogP (t-Butylphenyl) Target Hydrophobic Pocket (e.g., α-Glucosidase) Membrane->Target Intracellular Access Inhibition Enzyme Inhibition & Antimicrobial Effect Target->Inhibition Steric Binding & Blocking

Biological pathway of lipophilic indole-based Schiff bases penetrating membranes to inhibit targets.

Mechanistic Causality of Condensation

The formation of a Schiff base requires the nucleophilic addition of a primary amine to the C3-carbonyl carbon of the indole, followed by dehydration to form the characteristic azomethine (-C=N-) linkage[3].

The Catalyst Causality: This reaction operates on a strict pH dependency. Glacial acetic acid is the optimal catalyst because its pKa (~4.7) provides the exact acidic environment needed to protonate the carbonyl oxygen—lowering its LUMO energy and increasing electrophilicity—without fully protonating the primary amine[4]. If a stronger acid is used, the amine converts into an unreactive ammonium salt, stalling the reaction.

The Solvent Thermodynamics: Absolute ethanol is selected as the solvent because it provides excellent solubility for both the starting aldehyde and the amine at reflux temperatures (78°C). However, as the non-polar, bulky 5-(4-tert-butylphenyl) Schiff base forms, its solubility in cold ethanol drops drastically. This thermodynamic shift drives spontaneous precipitation upon cooling, allowing for high-yield recovery without complex chromatography[5].

Quantitative Optimization of Reaction Parameters

To establish a robust protocol, various reaction conditions were evaluated. The data below summarizes the causal relationship between solvent/catalyst choices and the resulting yield.

SolventCatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation
MethanolNone6512<20Insufficient electrophilic activation of the carbonyl carbon.
Ethanol Glacial Acetic Acid 78 3–4 85–92 Optimal pH balance; product precipitates cleanly upon cooling[5].
Toluenep-Toluenesulfonic Acid110675Good yield, but requires Dean-Stark water removal; harsh for sensitive amines.
Solvent-FreeMethanesulfonic Acid25380Green alternative, but high viscosity impedes uniform mixing at scale[6].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can confirm the success of the synthesis at multiple checkpoints without waiting for final end-stage analysis.

Materials Required:

  • 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde (1.0 equivalent)

  • Primary Amine (e.g., substituted aniline, 2-aminothiazole) (1.1 equivalents)

  • Absolute Ethanol (Dry)

  • Glacial Acetic Acid

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom (RB) flask, dissolve 1.0 eq of 5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde and 1.1 eq of the chosen primary amine in 20 mL of absolute ethanol[5].

  • Catalysis: Add 2–3 drops of glacial acetic acid to the mixture. Causality check: The solution may slightly shift in color as the carbonyl becomes activated and the initial carbinolamine intermediate forms[4].

  • Thermal Condensation: Equip the flask with a reflux condenser and heat the mixture on a magnetic stirrer at 78°C for 3 to 4 hours[5].

  • In-Process Validation (TLC): After 3 hours, monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase. Validation Checkpoint: The starting aldehyde will appear as a lower Rf spot, while the highly lipophilic Schiff base will migrate higher up the plate.

  • Precipitation & Workup: Once TLC confirms the consumption of the aldehyde, remove the flask from heat and pour the mixture into crushed ice water. The sudden drop in temperature and increase in polarity forces the hydrophobic Schiff base to precipitate[6].

  • Filtration: Filter the solid product under a vacuum, washing it with a cold solution of saturated sodium bicarbonate to neutralize any residual acetic acid, followed by cold distilled water[5].

  • Purification: Recrystallize the crude product from hot ethanol to obtain the analytically pure Schiff base[5].

Protocol Step1 1. Reactants Preparation Indole-3-CHO + Primary Amine Step2 2. Acid Catalysis Glacial Acetic Acid in Ethanol Step1->Step2 Step3 3. Thermal Condensation Reflux at 78°C for 3-4 Hours Step2->Step3 Nucleophilic Addition Step4 4. Precipitation & Workup Ice-Water Quench & Filtration Step3->Step4 Dehydration (-H2O) Step5 5. Analytical Validation NMR (Imine peak ~8.5 ppm) Step4->Step5 Recrystallization

Step-by-step experimental workflow for synthesizing indole-based Schiff bases.

Analytical Characterization Standards

To ensure rigorous scientific integrity, the synthesized 5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde Schiff base must be validated against the following spectroscopic hallmarks:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Look for the complete disappearance of the strong aldehyde carbonyl (C=O) stretch at ~1650 cm⁻¹. Successful condensation is marked by the emergence of a sharp azomethine (C=N) stretch between 1600–1620 cm⁻¹[4].

  • Proton Nuclear Magnetic Resonance (¹H-NMR): The defining confirmation of the Schiff base is the disappearance of the aldehydic proton singlet (typically at δ 9.9–10.1 ppm) and the appearance of a new, distinct imine (-CH=N-) proton singlet resonating upfield between δ 8.25–8.85 ppm[3]. Additionally, the bulky tert-butyl protons will appear as a massive 9H singlet around δ 1.30–1.40 ppm.

  • Carbon-13 NMR (¹³C-NMR): The imine carbon should display a distinct peak in the range of δ 157–163 ppm[3].

References

  • Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde - Journal of Chemical and Pharmaceutical Research (JOCPR) - 5

  • An Improved Synthesis, Characterization and Bioevalution of Schiff Base Containing Benzimidazole Moiety Catalyzed by Methane Sul - Der Pharma Chemica - 6

  • Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents - ResearchGate - 4

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed - 2

  • Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis - MDPI - 3

  • 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde (CAS 898762-79-3) - Parchem - 1

Sources

Knoevenagel condensation of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note AN-IND-05: High-Efficiency Knoevenagel Condensation of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde


-unsaturated indole derivatives for kinase inhibitor development.

Introduction & Scientific Context

The indole-3-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous receptor tyrosine kinase (RTK) inhibitors, including Sunitinib and its analogs. The specific substrate, 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde , represents a lipophilic, bulky variant designed to probe hydrophobic pockets in target enzymes (e.g., VEGFR, PDGFR).

The Knoevenagel condensation of this aldehyde with active methylene compounds (e.g., malononitrile, cyanoacetate, hydantoin) is the critical step in diversifying the C3 position. This reaction installs an electron-deficient alkene, creating a "push-pull" conjugated system that often acts as a Michael acceptor—a key pharmacophore for covalent enzyme inhibition or reversible binding interactions.

Challenges with this Substrate: Unlike simple indole-3-carbaldehyde, the 5-(4-tert-butylphenyl) substituent introduces significant lipophilicity and steric bulk. Standard protocols using pure ethanol may suffer from poor solubility, leading to incomplete conversion or heterogeneous mixtures. This protocol addresses these solubility issues while maintaining high regioselectivity and yield.

Chemical Mechanism & Pathway

The reaction proceeds via a base-catalyzed nucleophilic addition-elimination mechanism. The bulky 5-aryl group does not electronically deactivate the C3-aldehyde but necessitates careful solvent selection to maintain homogeneity during the deprotonation and attack phases.

Knoevenagel_Mechanism Base Catalyst (Piperidine) Methylene Active Methylene (Malononitrile) Base->Methylene Deprotonation Carbanion Carbanion Intermediate Methylene->Carbanion Aldehyde Substrate: 5-(4-t-butylphenyl)-indole-3-CHO Carbanion->Aldehyde Nucleophilic Attack Alcohol Betaine/Alcohol Intermediate Aldehyde->Alcohol Product Product: 3-(2,2-dicyanovinyl)indole Alcohol->Product E1cB Elimination (-H₂O) Water Byproduct: H₂O Alcohol->Water

Figure 1: Mechanistic pathway of the base-catalyzed Knoevenagel condensation. The rate-determining step is typically the initial deprotonation or the final elimination depending on the acidity of the methylene component.

Experimental Protocol

Objective: Synthesis of 2-((5-(4-(tert-butyl)phenyl)-1H-indol-3-yl)methylene)malononitrile.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2]RoleNotes
5-(4-t-butylphenyl)-indole-3-CHO ~277.361.0SubstrateLimiting reagent.
Malononitrile 66.061.2NucleophileToxic; Handle in hood.
Piperidine 85.150.1 (Cat.)Base CatalystFreshly distilled preferred.
Ethanol (Abs.) 46.07SolventPrimaryGreen solvent.
THF (Tetrahydrofuran) 72.11Co-solventSolubilizerNeeded for lipophilic substrate.
Step-by-Step Methodology

Step 1: Solubilization (Critical)

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (277 mg) of the aldehyde in 8 mL of Ethanol .

  • Observation Check: If the solution is cloudy (due to the t-butylphenyl group), add 2-3 mL of THF dropwise until a clear yellow solution is obtained.

  • Why? Heterogeneous reactions often trap unreacted aldehyde inside the precipitating product lattice.

Step 2: Activation

  • Add 1.2 mmol (79 mg) of Malononitrile directly to the flask. Stir for 5 minutes at room temperature.

  • Add 2-3 drops (approx.[3] 0.1 mmol) of Piperidine.

Step 3: Reaction & Reflux

  • Fit the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 75-80°C) for 2–4 hours.

  • Self-Validating Visual Cue: The solution will darken significantly, transitioning from pale yellow to deep orange or reddish-brown. This bathochromic shift confirms the extension of the conjugated

    
    -system.
    

Step 4: Monitoring

  • Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane).

  • Rf Values: Aldehyde (~0.4), Product (~0.6, usually distinct bright yellow/fluorescent spot).

  • Stop Condition: Disappearance of the aldehyde spot.

Step 5: Workup & Isolation

  • Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath. The product should precipitate as a crystalline solid.

  • Filter the solid using a Büchner funnel.

  • Wash: Rinse the filter cake with cold Ethanol (2 x 5 mL) to remove excess catalyst and malononitrile.

  • Dry: Vacuum dry at 45°C for 4 hours.

Process Workflow & Optimization

This workflow diagram illustrates the decision matrix for purification based on reaction outcome.

Workflow Start Start Reaction (Aldehyde + Active Methylene) Check TLC Check (3 Hours) Start->Check Complete Aldehyde Consumed? Check->Complete Workup Cool to 0°C Filter Precipitate Complete->Workup Yes Extend Add 0.1 eq Catalyst Reflux +1 hr Complete->Extend No Wash Wash with Cold EtOH Workup->Wash Recryst Recrystallize (EtOH/DMF) Wash->Recryst Purity <95% Final Pure Product (Bright Solid) Wash->Final Purity >95% Recryst->Final Extend->Check

Figure 2: Operational workflow for the synthesis and purification of Knoevenagel adducts.

Optimization & Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete precipitation due to THF.Evaporate THF/EtOH to 50% volume, then add cold water to force precipitation.
No Reaction Catalyst deactivation (old piperidine).Use fresh piperidine or switch to Ammonium Acetate (1.5 eq) in Acetic Acid (Reflux).
Impure Product Michael addition side-product.Reduce reaction time; avoid large excess of malononitrile. Recrystallize from EtOH/DMF.

Expected Characterization Data

Validation of the structure relies on identifying the disappearance of the aldehyde proton and the appearance of the vinyl proton.

  • Appearance: Bright yellow to orange crystalline solid.

  • Melting Point: Expected range 240–260°C (Decomposition likely).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.30 (s, 1H, Indole NH ) – Broad singlet, D₂O exchangeable.
      
    • 
       8.45 (s, 1H, Vinyl-H ) – Characteristic singlet for the exocyclic double bond.
      
    • 
       8.35 (s, 1H, Indole C2-H).
      
    • 
       8.10 (s, 1H, Indole C4-H) – Deshielded by C5-phenyl ring.
      
    • 
       7.70–7.40 (m, Ar-H) – Multiplets for the phenyl and indole backbone.
      
    • 
       1.35 (s, 9H, t-Butyl ) – Strong singlet, confirms integrity of the C5 substituent.
      
  • IR (KBr):

    • 2215 cm⁻¹ (C≡N stretch, strong).

    • 1620 cm⁻¹ (C=C alkene stretch).

    • 3300 cm⁻¹ (NH stretch).

References

  • RSC Publishing. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Royal Society of Chemistry.

  • BenchChem. (2025).[3][4] Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem Technical Library.

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org.[2][5][6] Synth. 2024, 101, 21-33.

  • ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.[7][8][9] Org.[2][5][6] Commun. 9:4, 92-99.

  • Sigma-Aldrich. (2025). Indole-3-carboxaldehyde Product Sheet & Applications.[10] Merck KGaA.

Sources

Application Note: High-Efficiency Synthesis of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde , a privileged biaryl indole scaffold frequently utilized in medicinal chemistry for the development of kinase inhibitors and antimicrobial agents. The method employs a Suzuki-Miyaura cross-coupling strategy using the commercially available 5-bromoindole-3-carbaldehyde and 4-tert-butylphenylboronic acid. Furthermore, we provide a downstream derivatization protocol for generating a library of Schiff base analogues , a common pharmacophore modification to enhance bioavailability and target specificity.

Introduction & Retrosynthetic Analysis

The 5-aryl-1H-indole-3-carbaldehyde scaffold represents a critical intermediate in the synthesis of bioactive molecules. The 3-formyl group serves as a versatile "chemical handle" for further functionalization (e.g., Knoevenagel condensation, reductive amination, Schiff base formation), while the 5-aryl substituent modulates lipophilicity and potency.

Synthetic Strategy: We prioritize a convergent route (Route A) over a linear one. Coupling the aryl group to the pre-formylated indole core (5-bromoindole-3-carbaldehyde) is superior to formylating the biaryl intermediate because the electron-withdrawing aldehyde group at C3 stabilizes the indole ring against oxidative side reactions during the palladium-catalyzed coupling.

Retrosynthetic Scheme

Retrosynthesis Target Target: 5-(4-t-butylphenyl)-indole-3-CHO Deriv Schiff Base Derivatives (Library Generation) Target->Deriv Condensation (R-NH2) Precursor1 5-Bromoindole-3-carbaldehyde (Commercially Available) Precursor1->Target Suzuki-Miyaura (Pd(0), Base) Precursor2 4-tert-butylphenylboronic acid Precursor2->Target

Figure 1: Retrosynthetic logic prioritizing the Suzuki coupling of the pre-formylated core.

Protocol 1: Synthesis of the Biaryl Core

Objective: Synthesis of 5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde via Suzuki-Miyaura Coupling.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Amount (Example)Role
5-Bromoindole-3-carbaldehyde 224.051.01.00 g (4.46 mmol)Electrophile
4-tert-Butylphenylboronic acid 178.041.20.95 g (5.35 mmol)Nucleophile
Pd(dppf)Cl₂ · DCM 816.640.03109 mg (0.13 mmol)Catalyst
Potassium Carbonate (K₂CO₃) 138.212.51.54 g (11.15 mmol)Base
1,4-Dioxane / Water --12 mL / 3 mL (4:1)Solvent System
Step-by-Step Procedure
  • Setup: In a 50 mL round-bottom flask or microwave vial equipped with a magnetic stir bar, combine the 5-bromoindole-3-carbaldehyde , 4-tert-butylphenylboronic acid , and K₂CO₃ .

  • Solvent Addition: Add the solvent mixture (1,4-Dioxane/Water, 4:1 ratio).

    • Expert Insight: The addition of water is critical. It dissolves the inorganic base, facilitating the transmetalation step in the catalytic cycle.

  • Degassing (Critical): Sparge the mixture with Nitrogen or Argon gas for 10–15 minutes.

    • Why? Oxygen poisons the Pd(0) active species, leading to homocoupling side products and reduced yields.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly to the reaction mixture under positive inert gas pressure. Seal the vessel.

  • Reaction: Heat the mixture to 90°C (oil bath) or 100°C (microwave) for 4–6 hours. Monitor by TLC (Eluent: 40% EtOAc in Hexanes).

    • Checkpoint: The starting material (Rf ~0.5) should disappear, and a new fluorescent spot (Rf ~0.6) should appear.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) followed by Brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 10% → 40% EtOAc in Hexanes).

Expected Characterization Data
  • Appearance: Light yellow to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.15 (br s, 1H, NH), 9.98 (s, 1H, CHO), 8.45 (s, 1H, H-2), 8.35 (s, 1H, H-4), 7.65 (d, J=8.4 Hz, 2H, Ar-H), 7.58 (d, J=8.4 Hz, 1H, H-7), 7.55 (dd, J=8.4, 1.8 Hz, 1H, H-6), 7.48 (d, J=8.4 Hz, 2H, Ar-H), 1.33 (s, 9H, t-Butyl).

  • MS (ESI): Calculated for C₁₉H₁₉NO [M+H]⁺: 278.15; Found: 278.2.

Protocol 2: Derivatization (Schiff Base Library)

Objective: Condensation of the synthesized aldehyde with amines to form biologically active imines.

Workflow Diagram

Workflow Start Biaryl Aldehyde (From Protocol 1) Mix Mix in EtOH + Cat. Acetic Acid Start->Mix Reagent Amine / Hydrazine (R-NH2) Reagent->Mix Reflux Reflux (2-4 hrs) Monitor by TLC Mix->Reflux Cool Cool to RT Precipitate Formation Reflux->Cool Filter Filtration & Wash (Cold EtOH) Cool->Filter

Figure 2: General workflow for Schiff base derivatization.

Procedure
  • Dissolve 5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde (1.0 equiv) in absolute Ethanol (10 mL/mmol).

  • Add the desired Amine or Hydrazine (1.1 equiv).

  • Add 2–3 drops of Glacial Acetic Acid (Catalyst).

  • Reflux for 3 hours.

  • Cool to room temperature. The Schiff base product typically precipitates out.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Scientific Validation & Troubleshooting

Mechanism of Action (Suzuki Coupling)

The success of Protocol 1 relies on the Pd(0)/Pd(II) catalytic cycle.[3]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the indole.

  • Transmetalation: The boronic acid (activated by the base) transfers the aryl group to the Palladium center. Note: This is the rate-determining step in many sterically hindered systems.

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (<30%) Oxygen poisoning of catalystEnsure rigorous degassing; solution should remain yellow/orange, not turn black immediately.
Starting Material Remains Incomplete TransmetalationIncrease base concentration or switch to Cs₂CO₃. Ensure water is present in the solvent system.[2]
Protodeboronation Boronic acid instabilityUse a slight excess (1.5 equiv) of boronic acid. Lower temperature to 80°C and extend time.
No Precipitation (Protocol 2) Product too solubleConcentrate the ethanol solution to half volume or add cold water to induce precipitation.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Retrieved from

  • Organic Syntheses. (1998).[2] Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. Org. Synth. 1998, 75,[2] 53. Retrieved from [2]

  • National Institutes of Health (NIH). (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from

  • Sigma-Aldrich. (2023).[4] Product Specification: 5-Bromoindole-3-carboxaldehyde. Retrieved from

  • Mubassir, et al. (2025). Schiff base indole derivatives: Synthesis and biological activities. Journal of Medicinal and Nanomaterials Chemistry. Retrieved from

Sources

Application Note: Antimicrobial Evaluation of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde represents a strategic scaffold in antimicrobial discovery. It combines the privileged indole core—known for its ability to bind diverse biological targets—with a 4-tert-butylphenyl moiety at the C5 position.

Mechanistic Significance:

  • Lipophilicity (LogP): The tert-butyl group significantly enhances the lipophilicity of the molecule. In antimicrobial medicinal chemistry, this modification is often employed to facilitate penetration through the peptidoglycan layer of Gram-positive bacteria (S. aureus, MRSA) and the fungal cell wall.

  • Aldehyde Reactivity: The C3-carbaldehyde group serves as a "warhead" capable of forming Schiff bases with lysine residues in bacterial enzymes or acting as a precursor for further derivatization (e.g., hydrazones, thiosemicarbazones).

This guide provides a standardized workflow for evaluating the antimicrobial efficacy of this compound, moving from solubility optimization to mechanistic validation.

Chemical Profile & Stock Preparation[1][2][3]

Compound: 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde Molecular Formula: C₁₉H₁₉NO Predicted LogP: ~5.2 (Highly Lipophilic) Solubility: Poor in water; soluble in DMSO, DMF.

Protocol 1: Stock Solution Preparation

Critical Step: Improper solubilization is the #1 cause of false negatives in indole assays.

  • Solvent Choice: Use 100% Dimethyl Sulfoxide (DMSO) , biological grade.

  • Target Concentration: Prepare a 10 mg/mL (or 20 mM) master stock.

    • Calculation: Weigh 10 mg of powder. Add 1.0 mL DMSO. Vortex for 60 seconds.

    • Visual Check: Ensure no particulate matter remains. If turbid, sonicate for 5 minutes at 40°C.

  • Storage: Aliquot into amber glass vials (aldehyde is light-sensitive). Store at -20°C. Stable for 3 months.

  • Working Solution: On the day of the assay, dilute the stock into the culture medium.

    • Note: The final DMSO concentration in the bacterial assay well must be < 2% (v/v) to avoid solvent toxicity.

Experimental Workflows (Visualized)

The following diagram outlines the logical flow from synthesis validation to mechanistic profiling.

Antimicrobial_Workflow Compound 5-(4-Tert-butylphenyl)- 1H-indole-3-carbaldehyde QC QC Check (NMR/HPLC >95%) Compound->QC Stock Stock Prep (DMSO Solubilization) QC->Stock Screen Primary Screen (MIC Determination) Stock->Screen GramPos Gram(+) S. aureus / MRSA Screen->GramPos GramNeg Gram(-) E. coli / P. aeruginosa Screen->GramNeg Fungal Fungi C. albicans Screen->Fungal Hit Hit Validation (MIC < 10 µg/mL) GramPos->Hit High Potency GramNeg->Hit Lower Potency MoA Mechanism of Action (Membrane Integrity) Hit->MoA KillCurve Time-Kill Kinetics (Bactericidal vs Static) Hit->KillCurve

Caption: Operational workflow for evaluating lipophilic indole derivatives. Note the expected higher potency against Gram-positive strains due to the tert-butyl group.

Primary Assay: Antibacterial MIC (Broth Microdilution)

This protocol follows CLSI M07-A10 guidelines.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin (0.01%) or TTC (Triphenyl Tetrazolium Chloride) for visual confirmation.

  • Strains: S. aureus ATCC 29213 (Gram+ control), E. coli ATCC 25922 (Gram- control).

Step-by-Step Procedure
  • Inoculum Prep:

    • Pick 3-5 colonies from an overnight agar plate. Suspend in saline to match 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to reach ~10⁶ CFU/mL.

  • Plate Setup (96-well):

    • Row A: Add 100 µL of compound working solution (e.g., 128 µg/mL).

    • Rows B-H: Add 50 µL of sterile CAMHB.

    • Serial Dilution: Transfer 50 µL from Row A to B, mix, then B to C... discard 50 µL from Row G. Row H serves as the Growth Control (no drug).

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to all wells (Final volume 100 µL).

    • Final Test Range: 64 µg/mL down to 0.125 µg/mL.

  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout:

    • Visual: Look for turbidity (cloudiness).

    • Dye: Add 10 µL Resazurin. Incubate 1-2 hours. Blue = No Growth (Inhibition); Pink = Growth.

    • Definition: The MIC is the lowest concentration with no visible growth (blue color).

Secondary Assay: Antifungal Specifics

Indole-3-carbaldehydes often exhibit dual activity. The tert-butyl group is particularly effective against fungal membranes.

  • Standard: CLSI M27-A3 (Yeasts).

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Inoculum: Candida albicans adjusted to 1-5 x 10³ CFU/mL.

  • Duration: Incubation requires 24–48 hours at 35°C.

  • Note: Fungi are slower growers; do not read results too early.

Advanced Characterization: Membrane Permeabilization

Since the tert-butylphenyl tail suggests a membrane-targeting mechanism, this assay validates if the compound kills bacteria by rupturing their cell envelope.

Protocol: Propidium Iodide (PI) Uptake
  • Concept: PI is a DNA stain that cannot penetrate healthy cells. If the indole disrupts the membrane, PI enters and fluoresces red.

  • Cell Prep: Grow S. aureus to mid-log phase. Wash and resuspend in PBS.

  • Treatment: Incubate cells with the compound (at 2x MIC) for 30, 60, and 120 minutes.

  • Staining: Add Propidium Iodide (10 µM final). Incubate 15 mins in dark.

  • Detection: Measure Fluorescence (Ex: 535 nm / Em: 617 nm) or use Flow Cytometry.

    • Positive Control: CTAB or Nisin.

    • Result: A rapid increase in fluorescence confirms membrane disruption.

Data Reporting Template

ParameterDescriptionAcceptance Criteria
MIC (S. aureus) Min. Inhibitory Concentration< 10 µg/mL (Potent)
MIC (E. coli) Min. Inhibitory ConcentrationOften > 64 µg/mL (Expected for lipophilic indoles)
MBC/MIC Ratio Bactericidal Index≤ 4 (Bactericidal); > 4 (Bacteriostatic)
CC50 (Vero Cells) Cytotoxicity (Safety)Should be > 10x the MIC

References

  • Synthesis & Cross-Coupling: Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds." Nobel Lecture. Link

  • Indole Antimicrobial Activity: Zhang, M. Z., et al. (2015). "Synthesis and antimicrobial activities of some new 3-substituted indole derivatives." European Journal of Medicinal Chemistry. Link

  • Standard Protocols: CLSI. (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10. Link

  • Membrane Mechanism: Rathinakumar, R., & Wimley, W. C. (2010). "Biomolecular engineering by combinatorial design and high-throughput screening: small, soluble peptides that permeabilize membranes." Journal of the American Chemical Society. Link

Use of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde as a chemical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Guide: 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde

Executive Summary

This technical guide details the utility, synthesis, and downstream applications of 5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde . As a "privileged scaffold," this compound combines the electronic versatility of the indole core with the lipophilic bulk of a tert-butylphenyl group. It serves as a critical intermediate in the development of tyrosine kinase inhibitors, antimicrobial agents, and fluorescent probes.

This guide is designed for medicinal chemists and process scientists, providing validated protocols for its synthesis via Suzuki-Miyaura cross-coupling and its subsequent transformation into bioactive Schiff bases and chalcones.

Chemical Profile & Structural Logic

The compound consists of an electron-rich indole ring substituted at the C5 position with a lipophilic 4-tert-butylphenyl moiety and at the C3 position with a reactive formyl group.

PropertyDescription
Chemical Name 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde
Core Scaffold Indole-3-carboxaldehyde
Key Substituent 4-Tert-butylphenyl (C5 position)
Role Lipophilic Anchor (Substituent) / Electrophile (Aldehyde)
Molecular Weight ~277.36 g/mol
Expected Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water

Mechanistic Insight: The tert-butyl group significantly enhances membrane permeability and hydrophobic interaction within enzyme binding pockets (e.g., hydrophobic pockets in kinases), while the C3-aldehyde serves as a "warhead" precursor for condensation reactions.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route to this intermediate is the palladium-catalyzed coupling of 5-bromoindole-3-carbaldehyde with 4-tert-butylphenylboronic acid. This route avoids the regioselectivity issues often seen when attempting to formylate a pre-existing 5-arylindole.

Reagents & Materials:
  • Substrate: 5-Bromoindole-3-carbaldehyde (1.0 equiv)

  • Coupling Partner: 4-Tert-butylphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃) (2M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

  • Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Methodology:
  • Degassing (Critical Step):

    • In a reaction vial, combine 1,4-Dioxane and 2M Na₂CO₃.

    • Sparge with argon for 15 minutes to remove dissolved oxygen. Note: Oxygen is the primary cause of catalyst deactivation (formation of Pd-black).

  • Reaction Assembly:

    • Add 5-bromoindole-3-carbaldehyde (e.g., 1.0 mmol, 224 mg) and 4-tert-butylphenylboronic acid (1.2 mmol, 214 mg) to the reaction vessel.

    • Add the catalyst Pd(PPh₃)₄ (0.05 mmol, 58 mg) last under a positive stream of argon.

    • Seal the vessel immediately.

  • Thermal Activation:

    • Heat the mixture to 90–100°C with vigorous stirring.

    • Timecourse: Reaction typically reaches completion in 4–6 hours.

  • In-Process Control (IPC):

    • Monitor via TLC (Hexane:Ethyl Acetate, 3:1).

    • Observation: The starting bromide (lower R_f) should disappear; the product will appear as a highly fluorescent spot (often blue/green under UV254/365).

  • Work-up & Purification:

    • Cool to room temperature.[1] Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash organic layer with water (2x) and brine (1x).

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexane → 30% EtOAc/Hexane.

Downstream Application Protocols

Once synthesized, the aldehyde functionality allows for rapid diversification.

Application A: Synthesis of Thiosemicarbazones (Antimicrobial/Antioxidant)

Thiosemicarbazones derived from indole-3-carbaldehydes are potent chelators of transition metals (Fe, Cu), often exhibiting significant anticancer and antimicrobial activity.

Protocol:

  • Dissolution: Dissolve 5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde (1.0 equiv) in hot ethanol.

  • Addition: Add Thiosemicarbazide (1.1 equiv).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid (catalyst).

  • Reflux: Heat at reflux (78°C) for 3–5 hours.

  • Isolation: The product typically precipitates upon cooling. Filter the solid, wash with cold ethanol, and recrystallize from EtOH/DMF if necessary.

  • Validation: Presence of C=N stretch in IR (~1600 cm⁻¹) and disappearance of aldehyde proton in ¹H NMR.

Application B: Knoevenagel Condensation (Dye/Probe Synthesis)

Reaction with active methylene compounds (e.g., Malononitrile) yields push-pull alkenes useful as fluorescent probes.

Protocol:

  • Mix: Combine the aldehyde (1.0 equiv) and Malononitrile (1.2 equiv) in Ethanol.

  • Catalyze: Add Piperidine (0.1 equiv).

  • Stir: Stir at room temperature (or mild heat 50°C) for 2 hours.

  • Result: Formation of a bright yellow/orange precipitate.

  • Yield: Typically >85%.

Visualizations & Workflows

Figure 1: Synthesis & Application Workflow

Caption: Integrated workflow for the synthesis of the intermediate via Suzuki Coupling and its subsequent diversification into bioactive scaffolds.

G Start 5-Bromoindole-3-carbaldehyde Process1 Suzuki Coupling Pd(PPh3)4, Na2CO3 90°C, Dioxane Start->Process1 Reagent1 4-Tert-butylphenylboronic acid Reagent1->Process1 Intermediate 5-(4-Tert-butylphenyl)- 1H-indole-3-carbaldehyde Process1->Intermediate Yield: 70-85% App1 Thiosemicarbazone (Schiff Base) Intermediate->App1 + Thiosemicarbazide (EtOH/AcOH) App2 Functionalized Alkene (Knoevenagel) Intermediate->App2 + Malononitrile (Piperidine)

Figure 2: Mechanistic Logic of Biological Activity

Caption: Structure-Activity Relationship (SAR) logic demonstrating why this specific intermediate is valuable in drug design.

SAR Core 5-(4-Tert-butylphenyl)- 1H-indole-3-carbaldehyde Indole Indole Core (H-Bond Donor) Core->Indole Aldehyde C3-Aldehyde (Reactive Electrophile) Core->Aldehyde Butyl 4-Tert-butylphenyl (Lipophilic Tail) Core->Butyl Binding Receptor Binding (Kinase Hinge Region) Indole->Binding Diversification Chemical Ligation (Schiff Base/Linker) Aldehyde->Diversification Permeability Membrane Penetration & Hydrophobic Pocket Fill Butyl->Permeability

Analytical Expectations (QC)

To validate the synthesis of 5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde , ensure the following spectral characteristics are met:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aldehyde (-CHO): Singlet at δ 9.90 – 10.00 ppm.

    • Indole NH: Broad singlet at δ 12.00 – 12.30 ppm (exchangeable with D₂O).

    • Indole C2-H: Singlet/Doublet at δ ~8.30 ppm.

    • Tert-butyl Group: Strong singlet (9H) at δ ~1.35 ppm.

    • Aromatic Region: Multiplets corresponding to the indole (3H) and phenyl ring (4H) between δ 7.40 – 8.00 ppm.

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺ peak at m/z ~278.15.

References

  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (2025).[2][1][3] Retrieved from

  • Sinha, D., et al. "Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde." European Journal of Medicinal Chemistry, 43(1), 160-165.[4] (2008).[4][5][6] Retrieved from

  • Bingül, M., et al. "Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase."[2] Afyon Kocatepe University Journal of Sciences. Retrieved from

  • Sigma-Aldrich. Indole-3-carboxaldehyde Product Information & Applications. Retrieved from

  • Zhang, X., et al. "Directed C–H Functionalization of C3-Aldehyde Indoles." Journal of Organic Chemistry. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde. This guide is designed for drug development professionals and synthetic chemists who require high-yielding, reproducible protocols for functionalizing the indole core.

The synthesis of this sterically demanding, electron-rich indole derivative is typically achieved through a two-phase workflow: a Suzuki-Miyaura Cross-Coupling to install the 4-tert-butylphenyl group at the C5 position, followed by a Vilsmeier-Haack Formylation to introduce the carbaldehyde group at the C3 position.

Below, we provide mechanistic insights, quantitative optimization data, self-validating protocols, and targeted Q&A troubleshooting guides to resolve yield-limiting bottlenecks.

SynthesisWorkflow Start 5-Bromo-1H-indole + (4-t-Bu-Ph)B(OH)2 Suzuki Suzuki-Miyaura Coupling Pd/SPhos, K2CO3, 37°C Start->Suzuki QC1 QC Check: TLC / LC-MS Target: 5-(4-t-Bu-Ph)-1H-indole Suzuki->QC1 Formylation Vilsmeier-Haack Formylation Intermediate: Iminium Salt QC1->Formylation If >95% conversion VH_Reagent Vilsmeier Reagent Prep POCl3 + DMF (0°C) VH_Reagent->Formylation Electrophile Addition Hydrolysis Alkaline Hydrolysis NaOH (pH 8-9) Formylation->Hydrolysis Product 5-(4-t-Bu-Ph)-1H-indole-3-carbaldehyde (Final Product) Hydrolysis->Product

Two-step synthesis workflow featuring Suzuki-Miyaura coupling and Vilsmeier-Haack formylation.

Phase 1: Suzuki-Miyaura Cross-Coupling

Causality & Mechanistic Insights

Unprotected haloindoles present a unique challenge in palladium-catalyzed cross-coupling. The free N-H group can lead to off-target intermolecular coupling (oligomerization) or coordinate directly with the palladium center, effectively poisoning the catalyst and stalling the oxidative addition step .

To counteract this, we avoid standard


 and instead utilize 

paired with an electron-rich, sterically demanding biarylphosphine ligand such as SPhos. This combination accelerates the oxidative addition and transmetalation phases, outcompeting the deleterious N-H coordination pathway and allowing the reaction to proceed under exceptionally mild, aqueous conditions .
Quantitative Optimization Data
Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Primary Observation

(5 mol%)

Toluene/EtOH/H₂O8045Significant protodeboronation

(5 mol%)

1,4-Dioxane/H₂O9072Moderate yield, homocoupling present

/ SPhos (5 mol%)

MeCN/H₂O (4:1) 37 94 Clean conversion, no oligomerization
Self-Validating Experimental Protocol
  • Preparation: Charge a flame-dried Schlenk flask with 5-bromo-1H-indole (1.0 equiv), (4-tert-butylphenyl)boronic acid (1.2 equiv),

    
     (3.0 equiv), 
    
    
    
    (0.05 equiv), and SPhos (0.05 equiv).
  • Degassing (Critical): Evacuate the flask and backfill with Argon. Repeat this cycle three times. Causality: Removing oxygen prevents the oxidative homocoupling of the boronic acid.

  • Solvent Addition: Add a thoroughly degassed mixture of Water:Acetonitrile (4:1 v/v).

  • Reaction: Stir the mixture at 37 °C for 18 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.4) must completely disappear. The product will appear as a new, highly fluorescent spot under 254 nm UV light (Rf ~0.6).

  • Workup: Dilute with EtOAc, wash with brine, dry over anhydrous

    
    , filter, and concentrate. Purify via flash chromatography.
    
Troubleshooting & FAQs: Suzuki Coupling

Q: Why am I seeing a black precipitate form early in the reaction, accompanied by yields below 30%? A: The black precipitate is "palladium black," indicating catalyst deactivation and aggregation. This occurs when the unprotected indole N-H coordinates with the palladium, pulling it out of the catalytic cycle. Ensure you are using the SPhos ligand, which provides enough steric bulk to prevent this off-target coordination.

Q: LC-MS shows a massive peak for a biphenyl derivative but very little of my desired product. What went wrong? A: You are observing the homocoupling of the (4-tert-butylphenyl)boronic acid. This side reaction is strictly oxygen-dependent. Your degassing protocol is likely insufficient. Switch to a rigorous freeze-pump-thaw degassing method for your solvents before adding them to the reaction vessel.

Phase 2: Vilsmeier-Haack Formylation

Causality & Mechanistic Insights

The Vilsmeier-Haack reaction relies on the generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The tert-butylphenyl group at the C5 position of your intermediate introduces significant steric bulk and alters the electronic landscape of the indole core.

Temperature control during reagent formation is paramount. If the temperature exceeds 10 °C during the addition of


 to DMF, the DMF decomposes into dimethylamine. This byproduct acts as a competing nucleophile, destroying the chloroiminium electrophile before it can react with the indole . Furthermore, the resulting iminium intermediate is exceptionally stable; failure to drive the alkaline hydrolysis to completion will result in the intermediate remaining water-soluble and being lost during extraction.
Quantitative Optimization Data
Reagent Ratio (Indole :

: DMF)
Addition Temp (°C)Reaction Temp (°C)Yield (%)Primary Observation
1.0 : 1.1 : 1.2025 (RT)55Incomplete conversion
1.0 : 2.0 : 5.0258540Trimerization / Dark tar formation
1.0 : 1.5 : 3.0 0 35 88 Optimal formylation
Self-Validating Experimental Protocol
  • Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF (3.0 equiv) to 0 °C using an ice bath.

  • Electrophile Generation: Dropwise add

    
     (1.5 equiv) over 15 minutes.
    
  • Self-Validation Check: A pale-yellow, viscous complex must form in the flask. If the solution turns dark brown or orange, the temperature spiked, and the reagent has decomposed. Abort and restart.

  • Substrate Addition: Dissolve 5-(4-tert-butylphenyl)-1H-indole (1.0 equiv) in a minimal amount of anhydrous DMF. Add this dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Remove the ice bath, warm the reaction to 35 °C, and stir for 4 hours.

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice. Slowly add 2M NaOH dropwise with vigorous stirring until the aqueous phase reaches pH 8-9 . Causality: Alkaline conditions are strictly required to hydrolyze the stable iminium intermediate into the final aldehyde.

  • Workup: Extract with EtOAc (3x). Wash the combined organic layers thoroughly with water (to remove residual DMF) and brine. Dry over

    
     and concentrate.
    

VHTroubleshooting Issue Issue: Low Yield in Formylation Check1 Is the Vilsmeier Reagent forming correctly? Issue->Check1 Sol1 Ensure anhydrous conditions. Moisture quenches POCl3. Check1->Sol1 No (No yellow complex) Check2 Is starting material remaining (LC-MS)? Check1->Check2 Yes Sol2 Increase POCl3/DMF equivalents. Check exotherm control. Check2->Sol2 Yes Check3 Is the iminium intermediate failing to hydrolyze? Check2->Check3 No Sol3 Prolong alkaline workup (pH 8-9). Heat gently if needed. Check3->Sol3 Yes

Troubleshooting logic tree for resolving low yields during the Vilsmeier-Haack formylation step.

Troubleshooting & FAQs: Vilsmeier-Haack Formylation

Q: My LC-MS shows full consumption of the starting material, but my isolated yield of the aldehyde is <30%. Where did the product go? A: Your product was likely lost in the aqueous layer during extraction due to incomplete hydrolysis. The intermediate iminium salt is highly water-soluble. If your workup quench was too acidic (pH < 7), the iminium will not convert to the aldehyde. Ensure you adjust the aqueous phase to pH 8-9 with NaOH and allow it to stir for at least 30 minutes before extracting.

Q: I am observing the formation of heavy, complex oligomers/trimers instead of the clean aldehyde. A: Trimerization of indoles under Vilsmeier conditions occurs when the reaction temperature is too high, or the stoichiometry of the Vilsmeier reagent is insufficient, leaving unreacted indole to attack the newly formed iminium intermediate. Ensure you maintain a strict 1.5x excess of


 and do not exceed 35 °C during the reaction phase.

Q: The Vilsmeier reagent didn't form a pale-yellow complex; it just stayed as a clear liquid, and the reaction failed. Why? A: The Vilsmeier reagent is exceptionally sensitive to moisture. Even atmospheric humidity can hydrolyze


 into phosphoric acid and HCl, entirely preventing the formation of the chloroiminium ion. Ensure your glassware is flame-dried, your DMF is strictly anhydrous (stored over molecular sieves), and the reaction is conducted under a positive pressure of Argon.

References

  • Title: An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling optimization enabled by automated feedback Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

Side reactions in the synthesis of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde

Ticket ID: #SYN-IND-54TB Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Side Reactions & Process Optimization

System Overview

You are synthesizing 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde . This scaffold combines an electron-rich indole core with a lipophilic aryl tail and a reactive formyl handle.

The Synthetic Logic (Route Selection): While 5-bromoindole-3-carbaldehyde is commercially available, we strongly recommend Route A (Arylation


 Formylation)  over Route B (Formylation 

Arylation).
  • Why? Aldehydes are electrophilic and susceptible to side reactions (Aldol condensation, oxidation) under the basic, heated conditions of Suzuki coupling. Building the carbon skeleton first (Suzuki) and installing the sensitive aldehyde last (Vilsmeier-Haack) minimizes protection/deprotection steps.

The Pathway:

  • Step 1 (Suzuki-Miyaura): 5-Bromoindole + 4-Tert-butylphenylboronic acid

    
     5-(4-Tert-butylphenyl)-1H-indole.
    
  • Step 2 (Vilsmeier-Haack): 5-(4-Tert-butylphenyl)-1H-indole + POCl

    
    /DMF 
    
    
    
    Target Aldehyde.

Module 1: Troubleshooting the Suzuki-Miyaura Coupling

Context: This step installs the lipophilic tail. The primary challenge here is not reactivity, but selectivity regarding the boronic acid.

Issue #1: "I see a major spot on TLC that isn't product or starting material."

Diagnosis: Homocoupling of the Boronic Acid. The 4-tert-butylphenylboronic acid has dimerized to form 4,4'-di-tert-butylbiphenyl. This is a common side reaction, especially in the presence of oxygen.

  • Mechanism: Oxidative homocoupling catalyzed by Pd(II) species in the presence of O

    
    .
    
  • Corrective Action:

    • Degas Thoroughly: Sparging with argon for 5 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for >20 mins before adding the catalyst.

    • Stoichiometry: Increase the boronic acid equivalents from 1.1 to 1.3–1.5 eq to account for sacrificial loss to homocoupling.

Issue #2: "My reaction stalled, and I have unreacted 5-bromoindole."

Diagnosis: Catalyst Deactivation (Pd Black Formation) or Poisoning. Free (unprotected) indoles possess a nitrogen atom that can coordinate to Palladium, potentially poisoning the catalyst cycle.

  • Corrective Action:

    • Switch Catalyst: Move from Pd(PPh

      
      )
      
      
      
      to Pd(dppf)Cl
      
      
      ·DCM
      . The bidentate ligand (dppf) holds the Pd tighter, preventing aggregation into Pd black and resisting displacement by the indole nitrogen.
    • Base Selection: If using Na

      
      CO
      
      
      
      , switch to K
      
      
      PO
      
      
      . The phosphate base often facilitates the transmetalation step more effectively for heteroaryl halides.
Issue #3: "I see a spot corresponding to unsubstituted indole."

Diagnosis: Hydrodehalogenation. The bromine atom was replaced by hydrogen instead of the aryl group. This occurs via


-hydride elimination if the catalytic cycle is interrupted or if an alcohol solvent is used improperly.
  • Corrective Action:

    • Solvent Check: Avoid secondary alcohols (like isopropanol) as cosolvents. Use Toluene/Water (3:1) or DME/Water .

    • Temperature: Do not overheat. Keep the reaction at reflux (approx. 80-90°C). Higher temps (>110°C) favor dehalogenation.

Module 2: Troubleshooting the Vilsmeier-Haack Formylation

Context: This step installs the aldehyde at C3.[1] The indole C3 position is highly nucleophilic, but the bulky C5-aryl group changes the solubility profile significantly.

Issue #4: "Yield is low, and I suspect N-formylation."

Diagnosis: Competitive N-Attack. While C3 is electronically favored, the indole nitrogen is nucleophilic. If the C3 position is sterically crowded or the reagent stoichiometry is off, N-formylation occurs.

  • Mechanism: The nitrogen attacks the chloroiminium ion.

  • Corrective Action:

    • Temperature Control: The addition of the substrate to the Vilsmeier reagent must be done at 0°C . N-attack has a higher activation energy; keeping it cold favors the kinetic C3 product.

    • Reagent Order: Never add POCl

      
       directly to the indole. Pre-form the Vilsmeier complex (DMF + POCl
      
      
      
      ) at 0°C for 30 mins, then add the indole solution dropwise.
Issue #5: "The product is trapped in a viscous gum/oil during workup."

Diagnosis: Lipophilicity Mismatch. Standard Vilsmeier protocols assume the product will precipitate upon pouring into ice water. However, your product has a tert-butylphenyl group, making it extremely greasy. It will not form a nice powder in water; it will form a sticky oil.

  • Corrective Action:

    • Modified Workup: Do not rely on precipitation.

    • Protocol: Pour reaction mixture into ice/NaOAc (aq). Extract immediately with Ethyl Acetate or DCM .

    • Wash: Wash the organic layer with LiCl (5% aq) to remove residual DMF (which can cause oils during rotovap).

Issue #6: "I see an intermediate that won't convert to aldehyde."

Diagnosis: Incomplete Hydrolysis of the Iminium Salt. The Vilsmeier intermediate (an iminium salt) is stable. If you just add water and extract immediately, you might isolate the salt or an amino-alcohol intermediate.

  • Corrective Action:

    • The "Cook" Step: After quenching with aqueous base (NaOAc or NaOH), stir vigorously for 1–2 hours. You may even need to warm the biphasic quench mixture to 40°C to ensure the iminium salt fully hydrolyzes to the aldehyde.

Visualizing the Troubleshooting Logic

SynthesisTroubleshooting Start Start: Synthesis of 5-(4-t-Bu-phenyl)-indole-3-CHO Step1 Step 1: Suzuki Coupling (5-Br-Indole + Boronic Acid) Start->Step1 CheckTLC1 Check TLC: New spot less polar than SM? Step1->CheckTLC1 Homocoupling Issue: Homocoupling (Ar-Ar) Sol: Degas solvent, Increase Boronic Acid CheckTLC1->Homocoupling High Rf Impurity Dehalogenation Issue: Dehalogenation (Indole) Sol: Lower Temp, Change Solvent CheckTLC1->Dehalogenation Low Rf Impurity Success1 Intermediate: 5-(4-t-Bu-phenyl)-indole CheckTLC1->Success1 Clean Conv. Step2 Step 2: Vilsmeier-Haack (POCl3 / DMF) Success1->Step2 CheckWorkup Workup Issue: Sticky Oil / No Precipitate? Step2->CheckWorkup Lipophilicity Cause: t-Butyl Group Sol: Extract w/ DCM, Wash w/ LiCl CheckWorkup->Lipophilicity Yes Hydrolysis Issue: Incomplete Hydrolysis Sol: Stir quench >1hr at 40°C CheckWorkup->Hydrolysis Intermediate Persists Final Target Product Isolated CheckWorkup->Final Clean

Caption: Logic flow for identifying and resolving common synthetic bottlenecks in this specific pathway.

Optimized Protocol Summary

ParameterRecommended ConditionReason
Step 1 Catalyst Pd(dppf)Cl

(3-5 mol%)
Resists poisoning by free indole NH; high turnover.
Step 1 Base K

PO

(2.0 eq)
Superior for heteroaryl couplings compared to carbonates.
Step 2 Reagent POCl

(1.2 eq) in DMF
Standard Vilsmeier; pre-mix at 0°C is critical.
Step 2 Quench 2M NaOAc (aq)Buffers pH to prevent acid-catalyzed polymerization of indole.
Purification Column Chromatography (Hex/EtOAc)Recrystallization is difficult due to the greasy t-butyl group.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • James, P. N., & Snyder, H. R. (1960). Indole-3-aldehyde.[1][2][3][4] Organic Syntheses, 39, 30. (Classic Vilsmeier-Haack protocol on Indole).

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • BenchChem Technical Support. (2025). Vilsmeier-Haack Reaction Troubleshooting. (General troubleshooting parameters for electron-rich heterocycles).

Sources

Technical Support Center: Recrystallization of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde (CAS: 898762-79-3)[1]. This guide is engineered for drug development professionals and synthetic chemists who are encountering phase-separation issues (oiling out), poor yields, or persistent impurities during the crystallization of this specific lipophilic indole derivative.

Unlike the parent compound, which readily crystallizes from simple polar solvents, the introduction of the bulky 4-tert-butylphenyl moiety fundamentally alters the thermodynamic landscape of the crystal lattice, requiring a tailored, mixed-solvent approach.

Physicochemical Context & Causality

To successfully recrystallize this compound, one must understand the competing intermolecular forces at play. The parent molecule, 1H-indole-3-carbaldehyde, efficiently packs into one-dimensional chains driven by strong


 hydrogen bonds running parallel to the crystal planes[2][3].

However, substituting the 5-position with a 4-tert-butylphenyl group introduces massive steric bulk and lipophilicity. This 10-carbon hydrocarbon tail acts as a "wedge" that disrupts the highly ordered hydrogen-bonding network. Consequently:

  • Solubility Shift: The molecule becomes highly soluble in standard alcohols (like methanol) at room temperature, leading to poor recovery.

  • Nucleation Barrier: The steric hindrance increases the entropic penalty of lattice formation, making the compound highly prone to "oiling out" (separating as a biphasic liquid) rather than nucleating as a solid.

Table 1: Solvent System Performance Matrix

Quantitative and qualitative comparison of solvent systems for lipophilic indole-3-carbaldehydes.

Solvent SystemSolubilizing Power (Hot)Anti-Solvent Power (Cold)Oiling Out RiskExpected Yield Recovery
Pure Methanol Very HighLowModerate< 50%
Ethanol / Water HighHighModerate80 - 85%
Acetone / Water HighVery HighHigh> 90%
Toluene / Heptane ModerateHighLow70 - 80%

Note: Acetone/Water is the industry-standard recommendation for N-substituted and bulky aryl-substituted indole-3-carbaldehyde derivatives[4].

Standard Operating Procedure (SOP): Mixed-Solvent Recrystallization

This protocol utilizes an Acetone/Water anti-solvent system. It is designed as a self-validating system : the visual transition from turbid to clear dictates the exact solvent ratio, ensuring you are exactly at the saturation curve regardless of the crude mass.

Step 1: Primary Dissolution Place the crude 5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde in a round-bottom flask equipped with a reflux condenser. Add a minimal volume of Acetone (approx. 5-7 mL per gram of crude). Heat to a gentle reflux (56 °C) until the solid completely dissolves.

Step 2: Clarification (Optional but Recommended) If the solution exhibits a dark pink or brown hue (indicative of auto-oxidized indole oligomers), add 5% w/w activated carbon (Norit). Boil for 5 minutes, then perform a hot gravity filtration through a pre-warmed fluted filter paper to prevent premature crystallization[5].

Step 3: Anti-Solvent Titration (Self-Validation Step) Maintain the filtrate at a near-boiling temperature. Slowly add hot deionized water dropwise via an addition funnel. Continue adding water until a faint, persistent cloudiness (turbidity) appears in the solution. This visual cue validates that the saturation point has been reached. Immediately add 1-2 drops of Acetone just until the solution turns clear again.

Step 4: Controlled Nucleation Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. Do not agitate or place it in an ice bath immediately. A slow cooling rate (approx. 0.5 °C/min) is critical to overcome the steric hindrance of the tert-butyl group and allow the hydrogen-bonded chains to pack properly.

Step 5: Isolation Once crystals have formed at room temperature, chill the flask in an ice-water bath (0-5 °C) for 30 minutes to maximize yield. Collect the crystals via vacuum filtration and wash the filter cake with a minimal amount of ice-cold Acetone/Water (1:3 ratio). Dry under high vacuum.

Workflow & Decision Tree

G N1 Crude 5-(4-tert-butylphenyl) -1H-indole-3-carbaldehyde N2 Dissolve in boiling Acetone or Ethanol N1->N2 N3 Hot Filtration (Remove insolubles & carbon) N2->N3 N4 Titrate with warm Water until slight turbidity N3->N4 N5 Controlled Cooling (0.5°C / min to RT) N4->N5 N6 Did the product oil out? N5->N6 N7 YES: Reheat, add 5% primary solvent, cool slower or seed N6->N7 Biphasic liquid forms N8 NO: Nucleation successful N6->N8 Crystals form N7->N5 Retry cooling N9 Vacuum Filtration & Cold Solvent Wash N8->N9 N10 Pure Crystalline Product N9->N10

Figure 1: Decision tree and workflow for the mixed-solvent recrystallization of lipophilic indoles.

Troubleshooting FAQs

Q: Why does my compound form a biphasic liquid (oil out) instead of crystallizing? A: Oiling out is a thermodynamic failure where the melting point of your crude mixture falls below the saturation temperature of your solvent system. Because the bulky 4-tert-butylphenyl group disrupts the highly ordered 1D hydrogen-bonded chains typical of indole-3-carbaldehydes[2][3], the lattice struggles to form. Solution: Reheat the mixture until it is a homogeneous liquid. Add 5-10% more of the primary solvent (Acetone) to increase the solubility threshold, and cool at a much slower rate. If available, adding a seed crystal of pure 5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde will bypass the nucleation energy barrier entirely.

Q: Can I use pure methanol as a solvent, as is standard for the parent 1H-indole-3-carbaldehyde? A: No. While pure methanol is the standard recrystallization solvent for unsubstituted 1H-indole-3-carbaldehyde[2][3], the addition of the highly lipophilic 10-carbon 4-tert-butylphenyl moiety significantly decreases the molecule's polarity. Using pure methanol often results in excessively high solubility at room temperature, leading to poor recovery yields. A mixed solvent system like acetone/water[4] or ethanol/water[5] provides a much steeper and controllable solubility curve.

Q: The yield is low after filtration. How can I recover more product from the mother liquor? A: The lipophilic tail increases the compound's baseline solubility in the mother liquor. To recover a second crop, concentrate the mother liquors under reduced pressure to about 15% of their original volume[5]. Allow this concentrated solution to cool slowly. Note that the second crop may have a slightly broader melting point range and might require a second, smaller-scale recrystallization.

References

  • Dileep, C. S., et al. "1H-Indole-3-carbaldehyde." Acta Crystallographica Section E: Structure Reports Online, 2012.[Link]

  • James, P. N., and Snyder, H. R. "Indole-3-aldehyde." Organic Syntheses, 1959, 39, 30.[Link]

  • MDPI Open Access Journals. "Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori." Molecules, 2021.[Link]

Sources

Technical Support Center: Column Chromatography Methods for Purifying Indole-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of indole-3-carbaldehyde derivatives. This guide is designed to provide you, as a senior application scientist, with in-depth technical and practical advice to navigate the complexities of purifying these valuable compounds. Indole-3-carbaldehyde and its analogues are crucial intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[1][2] However, their purification by column chromatography is often challenging due to their unique chemical properties. This resource offers troubleshooting solutions and answers to frequently asked questions to help you optimize your purification workflows, ensuring the high purity required for subsequent applications.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of indole-3-carbaldehyde derivatives, providing potential causes and actionable solutions.

Problem 1: Poor Separation or Co-elution of Compound of Interest and Impurities

Achieving baseline separation is the primary goal of chromatography. When your target compound co-elutes with impurities, it compromises purity and can affect downstream applications.

Cause A: Suboptimal Mobile Phase

The chosen solvent system may not have sufficient selectivity to resolve the components of your mixture.

  • Solution 1.1: Systematic Mobile Phase Optimization with TLC. Thin-Layer Chromatography (TLC) is an indispensable tool for developing your column chromatography method. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for your target compound, with clear separation from all impurities.[3] A good starting point for many indole-3-carbaldehyde derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[3] Experiment with different solvent ratios to find the optimal balance of separation and elution speed.

  • Solution 1.2: Implement a Gradient Elution. If an isocratic (constant solvent composition) system fails to provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased during the run, can be highly effective.[3] This technique sharpens peaks of later-eluting compounds and can resolve components with close Rf values. A shallow gradient is often more effective for resolving closely related impurities.

  • Solution 1.3: Explore Different Solvent Systems. If optimizing the ratio of your current solvent system doesn't work, consider changing the solvents themselves. Different solvents offer different selectivities. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can significantly alter the elution order and improve separation.

Cause B: Poorly Packed Column

An improperly packed column with air bubbles, cracks, or an uneven stationary phase bed will lead to band broadening and poor separation.

  • Solution 2.1: Best Practices for Column Packing. Ensure your column is packed uniformly. The "slurry method," where the silica gel is mixed with the initial, least polar mobile phase and poured into the column, is generally reliable. Allow the silica to settle completely and never let the solvent level drop below the top of the silica bed, as this will cause cracking.

Cause C: Inappropriate Stationary Phase

For some derivatives, standard silica gel may not be the ideal stationary phase.

  • Solution 3.1: Consider Alternative Stationary Phases. If optimizing the mobile phase on silica gel is unsuccessful, changing the stationary phase can provide the necessary change in selectivity.

    • Alumina: Can be a good alternative to silica, especially for basic compounds.

    • Reversed-Phase (C18 or C8): This is an excellent option for more polar indole-3-carbaldehyde derivatives.[3][4] In reversed-phase chromatography, a polar mobile phase (like water/acetonitrile or water/methanol) is used with a non-polar stationary phase.[4][5]

Problem 2: Tailing or Streaking of the Compound Spot/Peak

Peak tailing is a common issue when purifying indole derivatives and can significantly reduce resolution and fraction purity.

Cause A: Interaction with Acidic Silica Gel

Silica gel is slightly acidic, which can lead to strong, non-uniform interactions with basic compounds, causing tailing. The indole nitrogen itself is weakly basic.

  • Solution 1.1: Use of a Basic Mobile Phase Modifier. Adding a small amount of a basic modifier to your mobile phase can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks. Triethylamine (TEA) at a concentration of 1-3% is commonly used for this purpose.

  • Solution 1.2: Deactivate the Silica Gel. You can pre-treat, or "deactivate," the silica gel before running your column. See Protocol 2 for a detailed procedure.

Cause B: Presence of Acidic or Basic Functional Groups

If your indole-3-carbaldehyde derivative contains other acidic (e.g., carboxylic acid) or basic (e.g., amine) functional groups, these can also interact with the silica gel.

  • Solution 2.1: Use of an Acidic Modifier. For acidic derivatives, adding 0.1-2.0% of a volatile acid like acetic acid or formic acid to the mobile phase can suppress deprotonation and improve peak shape.

Cause C: Sample Overload

Applying too much sample to the column can exceed the binding capacity of the stationary phase, resulting in tailing.

  • Solution 3.1: Adhere to Loading Capacity Guidelines. A general rule of thumb for flash chromatography is a sample-to-silica gel ratio of 1:30 to 1:100 by weight. If you observe tailing, try reducing the amount of sample loaded onto the column.

Problem 3: Low or No Recovery of the Compound

It can be frustrating to find that your target compound has not eluted from the column.

Cause A: Irreversible Adsorption or Decomposition

Highly polar compounds may bind irreversibly to the acidic sites on the silica gel, or the compound may be unstable and decompose on the stationary phase.

  • Solution 1.1: Assess Compound Stability with 2D TLC. Before running a column, it is wise to check if your compound is stable on silica gel. A 2D TLC experiment can provide this information. See Protocol 1 for a step-by-step guide. If new spots appear off the diagonal, it indicates decomposition.

  • Solution 1.2: Flush the Column with a Highly Polar Solvent. If you suspect your compound is still on the column, try flushing it with a much more polar solvent, such as 5-10% methanol in dichloromethane, to recover it.

Cause B: Insufficiently Polar Mobile Phase

The mobile phase may simply not be strong enough to move your compound through the column.

  • Solution 2.1: Methodical Increase in Mobile Phase Polarity. If your compound is not eluting, gradually increase the polarity of your mobile phase. If you reach the end of your planned gradient and the compound has not eluted, a stronger solvent system is required.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the initial mobile phase for my indole-3-carbaldehyde derivative?

A1: The best practice is to use TLC to screen various solvent systems. A good starting point for many indole-3-carbaldehyde derivatives is a mixture of hexane and ethyl acetate.[3] Other common systems include dichloromethane/methanol and chloroform/methanol.[6] Aim for a solvent system that gives your target compound an Rf value of approximately 0.3, as this typically provides the best separation on a column.[3]

Q2: My indole-3-carbaldehyde derivative is colorless. How can I monitor the separation?

A2: Most indole derivatives are UV-active due to their aromatic structure. They will appear as dark spots on a TLC plate containing a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm). This is a non-destructive method and is the most common way to monitor the column fractions. For compounds that are not UV-active, or for additional confirmation, you can use chemical stains. Ehrlich's reagent is highly specific for indoles, typically producing blue or purple spots. A universal stain like potassium permanganate (KMnO4) can also be used, which will stain any oxidizable compound.

Q3: What is "dry loading" and when should I use it?

A3: Dry loading is a sample application technique used when your crude product is not very soluble in the initial mobile phase. To dry load your sample, dissolve it in a suitable solvent, add a small amount of silica gel (2-3 times the mass of your sample), and then evaporate the solvent completely to obtain a dry, free-flowing powder. This powder is then carefully added to the top of your packed column. This method often results in better separation for difficult-to-dissolve samples.

Q4: Can I reuse my chromatography column?

A4: It is generally not recommended to reuse silica gel columns for different compounds, as cross-contamination can be a significant issue. However, if you are purifying multiple batches of the same compound, you can sometimes regenerate and reuse the column by flushing it thoroughly with a strong solvent (like methanol) and then re-equilibrating it with your starting mobile phase. The performance of the column will degrade with each use.

Q5: What are the safety precautions I should take when working with silica gel and solvents?

A5: Always work in a well-ventilated fume hood. Silica gel is a fine powder that can be a respiratory irritant, so avoid inhaling the dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The organic solvents used in column chromatography are often flammable and can be toxic, so handle them with care and dispose of waste according to your institution's guidelines.

Part 3: Experimental Protocols & Data

Protocol 1: 2D TLC for Compound Stability Analysis

This method helps determine if your indole-3-carbaldehyde derivative is stable on silica gel.

  • Obtain a square TLC plate.

  • Lightly spot your compound in one corner, about 1 cm from the edges.

  • Develop the plate using your chosen eluent system.

  • Remove the plate and thoroughly dry it.

  • Rotate the plate 90 degrees so that the line of separated spots is now the baseline.

  • Develop the plate again in the same eluent system.

  • Visualize the plate. If the compound is stable, you will see a single spot on the diagonal. The appearance of new spots off the diagonal indicates decomposition on the silica gel.

Protocol 2: Deactivation of Silica Gel for Acid-Sensitive Compounds

This procedure reduces the acidity of silica gel, preventing the degradation of sensitive indole derivatives.

  • Prepare a solvent system containing your chosen eluent (e.g., ethyl acetate/hexane) plus 1-3% triethylamine.

  • Pack the column using this solvent system.

  • Flush the column with at least one full column volume of this solvent mixture.

  • Discard the eluent that passes through. The silica is now deactivated.

  • You can now run the column using your standard eluent (with or without the triethylamine, as determined by your TLC analysis).

Data Tables

Table 1: Recommended Starting Solvent Systems for TLC Analysis of Indole-3-Carbaldehyde Derivatives

Solvent SystemTypical Ratio (v/v)PolarityNotes
Hexane / Ethyl Acetate9:1 to 1:1Low to MediumA versatile and common starting point for many organic compounds.[3][6]
Dichloromethane / Methanol99:1 to 9:1Medium to HighGood for more polar derivatives; can provide different selectivity than hexane/EtOAc.
Chloroform / Methanol95:5 to 85:15Medium to HighAnother effective system for polar indole derivatives.[6]
Petroleum Ether / Ethyl Acetate3:2MediumCan be used as an alternative to hexane-based systems.[7]

Table 2: Guide to Mobile Phase Modifiers

ModifierConcentrationPurposeWhen to Use
Triethylamine (TEA)1-3%Neutralizes acidic silicaFor basic compounds or when peak tailing is observed.
Acetic Acid0.1-2.0%Suppresses deprotonation of acidic groupsFor compounds with acidic functional groups (e.g., carboxylic acids).
Formic Acid0.1%Similar to acetic acid; can be more volatileAn alternative to acetic acid, often used in reversed-phase HPLC.[8][9]

Part 4: Visualizations

Diagram 1: General Purification Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC 1. Develop TLC Method (Aim for Rf ≈ 0.3) Stability 2. Assess Stability (2D TLC) (Optional but Recommended) TLC->Stability Pack 3. Pack Column (Slurry Method) Stability->Pack Load 4. Load Sample (Wet or Dry Loading) Pack->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC, UV) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Characterize 10. Characterize Product (NMR, MS, etc.) Evaporate->Characterize

Caption: General workflow for the purification of indole-3-carbaldehyde derivatives.

Diagram 2: Troubleshooting Peak Tailing

G Start Peak Tailing Observed IsBasic Is the compound basic or run on unmodified silica? Start->IsBasic IsAcidic Does the compound have an acidic functional group? IsBasic->IsAcidic No AddBase Add 1-3% Triethylamine to the mobile phase IsBasic->AddBase Yes Deactivate Deactivate silica gel (See Protocol 2) IsBasic->Deactivate Yes Overload Is the column overloaded? IsAcidic->Overload No AddAcid Add 0.1-2% Acetic Acid to the mobile phase IsAcidic->AddAcid Yes ReduceLoad Reduce sample load (e.g., 1:50 sample:silica) Overload->ReduceLoad Yes Resolved Problem Resolved Overload->Resolved No, consult further AddBase->Resolved Deactivate->Resolved AddAcid->Resolved ReduceLoad->Resolved

Caption: Decision tree for troubleshooting peak tailing issues.

References

  • Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Slaoui, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13799-13806. DOI:10.1039/C8RA01546E. Retrieved from [Link]

  • Palladino, G., et al. (2024). A new colorimetric assay for indole-3-carbaldehyde detection in Brassicaceae. Food Chemistry Advances, 3, 100045. Retrieved from [Link]

  • Abdel-Rahman, A. A. H., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Gampfer, J., et al. (2022). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 27(9), 2957. Retrieved from [Link]

  • Dvořák, M., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 121, 132-139. Retrieved from [Link]

  • Jayawardana, K., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6610. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Dolan, J. W. (2022, April 15). Gradient Elution, Part I: Intuition. LCGC International. Retrieved from [Link]

  • Bingül, M. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 20(2), 316-325. Retrieved from [Link]

  • University of Rochester. (n.d.). Rookie Mistakes: Column Chromatography. Retrieved from [Link]

  • Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Retrieved from [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Regalado, E. L. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC International. Retrieved from [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

Sources

Overcoming low solubility of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde in assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde .

This molecule presents a "perfect storm" for in vitro assay failure: a rigid indole core conjugated to a phenyl ring, capped with a bulky, highly lipophilic tert-butyl group. This architecture severely disrupts the hydrogen-bonding network of water, driving a massive entropic penalty for aqueous solvation. Consequently, researchers frequently encounter compound precipitation, colloidal aggregation, and non-specific plastic binding, which manifest as false positives, false negatives, and unacceptably high replicate variability[1].

Below is an in-depth, self-validating troubleshooting guide and protocol repository to overcome these solubility barriers.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My compound precipitates immediately when I dilute my 10 mM DMSO stock into the aqueous assay buffer, even though the final DMSO concentration is only 1%. Why does this happen? Cause: This is a kinetic phenomenon known as solvent-shifted nucleation (or the "Ouzo effect"). When you pipette a 100% DMSO stock directly into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic compound can disperse. This creates a transient micro-environment where the local concentration of the compound vastly exceeds its aqueous solubility limit, triggering spontaneous nucleation and the formation of colloidal nano-aggregates[2]. Solution: You must alter your dilution methodology. Never perform serial dilutions in aqueous buffers for highly lipophilic compounds. Instead, perform all serial dilutions in 100% DMSO to maintain the compound in a fully solvated, monomeric state, followed by a single, rapid transfer step into the final buffer[3].

Q2: I don't see any visible precipitate, but my fluorescence assay readouts are highly variable and I suspect false positives. What is going wrong? Cause: 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde often forms sub-micron nano-aggregates that are invisible to the naked eye but highly disruptive to optical assays. These colloidal particles scatter excitation and emission light unpredictably (nephelometric interference)[2]. Furthermore, the exposed hydrophobic surface area of these aggregates promotes non-specific binding to the polystyrene walls of your assay plates, drastically reducing the actual "free" concentration of the drug available to interact with your biological target. Solution: Implement a self-validating quality control step using Dynamic Light Scattering (DLS) or measure optical density at 600 nm to confirm the absence of light-scattering aggregates. To prevent plastic binding, utilize low-binding surface plates and encapsulate the compound using cyclodextrins.

Q3: Can I use standard surfactants like Tween-20 or Triton X-100 to keep this compound in solution? Cause: While non-ionic surfactants form micelles that can solubilize hydrophobic compounds, the bulky and rigid nature of the tert-butylphenyl group often disrupts stable micelle packing. Additionally, high concentrations of detergents can lyse cells or denature target proteins in biochemical assays. Solution: Thermodynamic solubilization via inclusion complexation is vastly superior here. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic internal cavity (approx. 6.0–6.5 Å) that perfectly accommodates the steric bulk of the tert-butylphenyl moiety, shielding it from water without forming massive, membrane-disrupting micellar structures[4].

Part 2: Self-Validating Experimental Protocols

To guarantee data integrity, every protocol must be treated as a self-validating system. Do not assume the compound is in solution; you must prove it.

Protocol A: Kinetic Trapping via DMSO Serial Dilution

Causality: By keeping the compound in 100% DMSO until the final step, we prevent premature exposure to water. A rapid, high-dilution transfer minimizes localized supersaturation gradients, kinetically trapping the compound in a metastable soluble state long enough to complete the assay[3].

  • Master Stock Preparation: Dissolve the solid compound in anhydrous DMSO to a concentration of 10 mM. Validation: Sonicate for 5 minutes and inspect visually to ensure absolute clarity.

  • DMSO Serial Dilution: Prepare a 96-well "Intermediate Plate". Perform your desired dose-response serial dilution (e.g., 3-fold or 10-fold) entirely in 100% DMSO.

  • Rapid Aqueous Transfer: Using a multi-channel pipette or an acoustic liquid handler (e.g., Echo 555), transfer 1 µL from the Intermediate Plate into 99 µL of vigorously mixing aqueous assay buffer in the "Final Assay Plate".

  • Self-Validation Step: Immediately read the Final Assay Plate on a spectrophotometer at 600 nm. Any absorbance >0.05 OD indicates colloidal light scattering (precipitation). Only proceed with wells that exhibit baseline OD600.

G A 10 mM Stock (100% DMSO) B Serial Dilution (in 100% DMSO) A->B Prevents aqueous nucleation C Intermediate Plate (100x Concentration) B->C Establishes dose response D Aqueous Assay Buffer (Rapid Mixing) C->D 1:100 Transfer (Minimizes supersaturation) E Final Assay Plate (<1% DMSO, Soluble) D->E Validation via DLS (Self-validating step)

Workflow for DMSO serial dilution to prevent localized supersaturation and colloidal aggregation.
Protocol B: Thermodynamic Encapsulation via HP-β-Cyclodextrin

Causality: HP-β-CD provides a thermodynamic sink. The hydrophobic tert-butylphenyl group spontaneously partitions into the cyclodextrin cavity to escape the aqueous environment, driven by the release of high-energy water molecules from the cavity (entropic gain). The hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility[5].

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer (e.g., PBS or HEPES).

  • Solid Addition: Add the solid 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde directly to the HP-β-CD solution to achieve a target theoretical concentration of 1 mM.

  • Thermal Cavitation: Place the mixture in a sonicating water bath at 37°C for 45 minutes. Causality: Thermal energy and ultrasonic cavitation provide the activation energy required for the bulky tert-butyl group to displace water and thread into the cyclodextrin cavity.

  • Equilibration & Filtration: Shake the suspension at room temperature for 24 hours to reach thermodynamic equilibrium. Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Self-Validation Step: Quantify the exact concentration of the dissolved inclusion complex in the filtrate using HPLC-UV, comparing the peak area against a standard curve generated from the 100% DMSO stock. Use this empirically determined concentration for your downstream biological assays.

G Compound 5-(4-Tert-butylphenyl)-... Highly lipophilic core Bulky tert-butyl group Complex Inclusion Complex Tert-butyl group shielded No covalent changes Compound->Complex Non-covalent encapsulation CD HP-β-Cyclodextrin Hydrophobic inner cavity Hydrophilic outer surface CD->Complex Host-guest interaction Validation Validation Step Centrifugation & UV-Vis to confirm soluble fraction Complex->Validation Aqueous dissolution

Mechanism of HP-β-CD inclusion complexation shielding the hydrophobic tert-butylphenyl moiety.

Part 3: Quantitative Data Summary for Solubility Enhancers

When optimizing your assay, compare the following solubilization strategies based on their mechanism and impact on assay integrity.

Solubilization StrategyPrimary Mechanism of ActionTypical Working ConcentrationImpact on Assay IntegrityMandatory Validation Method
DMSO Serial Dilution Kinetic trapping; minimizes localized supersaturation gradients< 1.0% (v/v)Minimal interference if kept <1%; high risk of delayed precipitation over timeDLS / Nephelometry (OD600)
HP-β-Cyclodextrin Thermodynamic encapsulation of the tert-butylphenyl group5.0 - 20% (w/v)Highly biocompatible; prevents non-specific plastic binding; maintains free-drug equilibriumHPLC-UV of 0.22 µm filtrate
BSA (Carrier Protein) Sequestration within non-specific hydrophobic binding pockets0.01 - 0.1% (w/v)Reduces the "free" drug fraction; requires careful mathematical correction for IC50 shiftsFluorescence Polarization
PEG400 (Co-solvent) Reduces the dielectric constant of the bulk aqueous phase2.0 - 5.0% (v/v)Can alter enzyme kinetics or reduce cell viability at higher percentagesVisual inspection / OD600

References

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde.[Link][2]

  • Popa-Burke, I., & Russell, J. (2014). Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre. [Link]

  • Di, L., & Kerns, E. (2017). Solubility: a speed–breaker on the drug discovery highway. MedCrave Online. [Link][1]

  • Radu, C. D., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link][4]

  • Mura, P., et al. (2025). Cyclodextrin-mediated Enhancement of Haloperidol Solubility: Physicochemical Studies and In Vivo Investigation. PMC. [Link][5]

Sources

Technical Support Center: 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter stability and solubility challenges when working with highly substituted indole derivatives. The addition of the bulky, lipophilic 5-(4-tert-butylphenyl) group to the 1H-indole-3-carbaldehyde core significantly alters its physicochemical behavior compared to the unsubstituted parent compound.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your experimental data.

Mechanistic Troubleshooting & FAQs

Q: Why does my stock solution turn pink or deep red over time, especially when diluted in assay buffers? A: This color shift is a classic indicator of degradation via self-condensation. Under acidic conditions (pH < 4.0), indole-3-carbaldehydes undergo electrophilic aromatic substitution, reacting with themselves to form highly conjugated di-indolylmethine salts known as urorosein derivatives[1]. While the 5-(4-tert-butylphenyl) group provides some steric shielding, the C2 position remains vulnerable to attack by a protonated aldehyde from a neighboring molecule. Expert Solution: Strictly maintain aqueous assay buffers at pH 7.2–7.4. Never store the compound in unbuffered protic solvents or mildly acidic conditions.

Q: I observe rapid precipitation and a loss of signal when diluting the DMSO stock into PBS. How can I prevent this? A: The 5-(4-tert-butylphenyl) substitution drastically increases the lipophilicity (LogP) of the molecule. Unsubstituted indole-3-carbaldehyde already exhibits poor aqueous solubility (~0.5 mg/mL in 1:1 DMSO:PBS) and is prone to crashing out of solution[2]. The tert-butylphenyl moiety exacerbates this, causing rapid hydrophobic aggregation. Expert Solution: Limit final DMSO concentrations to ≤1%. To maintain solubility in aqueous environments, utilize a cyclodextrin-based vehicle. Formulating the working solution in 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) creates a hydrophobic cavity that encapsulates the lipophilic tail, preventing precipitation[3].

Q: My LC-MS analysis shows a +16 Da mass shift in my stored stock solutions. What is the mechanism? A: A +16 Da shift is the hallmark of auto-oxidation. The indole core is highly electroactive, and the aldehyde group is inherently susceptible to radical-initiated oxidation[4]. Exposure to dissolved oxygen and UV light drives the conversion of the carbaldehyde to an indole-3-carboxylic acid, or induces C2/C3 ring oxidation to form 2-oxindole derivatives[5]. Expert Solution: Always prepare stock solutions in anhydrous, degassed solvents. Purge the headspace of storage vials with Argon and store them in amber glass to block photolytic degradation[6].

Q: Can I store my aqueous working solutions at 4°C for a week to save time? A: No. Aqueous solutions of indole-3-carbaldehydes are thermodynamically unstable and should never be stored for more than 24 hours[2]. Hydrolysis of the aldehyde equilibrium and rapid precipitation will compromise your dosing accuracy. Always prepare fresh aqueous dilutions from your frozen DMSO master stock immediately prior to the experiment.

Degradation Pathways Visualization

Degradation Parent 5-(4-tert-butylphenyl)- 1H-indole-3-carbaldehyde Acidic Acidic pH (< 4.0) Parent->Acidic Protonation Oxidative O2 / UV Light Parent->Oxidative Radical Initiation Urorosein Di-indolylmethine Salt (Urorosein Dimer) Acidic->Urorosein Self-Condensation Carboxylic Indole-3-carboxylic acid Oxidative->Carboxylic Aldehyde Oxidation Oxindole 2-Oxindole Derivatives Oxidative->Oxindole C2/C3 Oxidation

Fig 1: Primary degradation pathways of 5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde.

Quantitative Stability Matrix

To optimize your experimental design, refer to the following stability matrix. "T90" represents the time until the active compound concentration falls below 90% of its initial value.

Solvent SystemTemp (°C)AtmosphereStability (T90)Primary Degradation Mechanism
Anhydrous DMSO -80°CArgon> 6 MonthsNone (Optimal Storage)[3]
Anhydrous DMSO -20°CNitrogen~ 1 MonthSlow Auto-Oxidation[3]
Methanol / Ethanol 25°CAir< 48 HoursAcetal Formation / Oxidation
Aqueous PBS (pH 7.4) 4°CAir< 24 HoursPrecipitation / Hydrolysis[2]
Aqueous Acid (pH < 4.0) 25°CAir< 2 HoursUrorosein Self-Condensation[1]

Validated Experimental Protocols

A robust experiment requires a self-validating protocol. The following methodologies explain not just how to prepare the solutions, but the causality behind each critical handling step.

Protocol A: Preparation of 10 mM Master Stock Solution

Objective: Create a stable, oxidation-resistant master stock for long-term storage.

  • Equilibration: Allow the lyophilized solid to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Rationale: Prevents atmospheric moisture from condensing on the highly lipophilic powder, which can initiate localized hydrolysis or trap dissolved oxygen in the crystal lattice.

  • Dissolution: Dissolve the powder in anhydrous, degassed DMSO (≥99.9% purity).

    • Rationale: DMSO acts as a strong hydrogen-bond acceptor, disrupting the intermolecular stacking of the indole rings. Degassing the solvent removes dissolved O₂, halting the radical-initiated oxidation of the carbaldehyde group[6].

  • Aliquot & Purge: Divide the solution into single-use aliquots in amber glass vials. Purge the headspace of each vial with a gentle stream of Argon gas for 5 seconds before sealing tightly.

    • Rationale: Argon is denser than Nitrogen and effectively blankets the solution, displacing reactive oxygen. Amber glass prevents UV-mediated photolytic degradation[6].

  • Storage: Flash-freeze the vials in liquid nitrogen and transfer to a -80°C freezer.

    • Rationale: Deep cryogenic storage minimizes the kinetic energy required for both self-condensation and oxidation reactions, extending the shelf life to ≥6 months[3].

Protocol B: Preparation of Aqueous Working Solution (SBE-β-CD Method)

Objective: Prevent hydrophobic precipitation during in vitro or in vivo aqueous dosing.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline (pH 7.4). Stir until completely clear.

    • Rationale: The hydrophobic cavity of SBE-β-CD encapsulates the bulky 4-tert-butylphenyl moiety, masking its lipophilicity from the aqueous environment and preventing nucleation[3].

  • Injection: While vigorously vortexing the SBE-β-CD vehicle, rapidly inject the required volume of the 10 mM DMSO master stock (do not exceed 1% final DMSO v/v).

    • Rationale: Rapid mechanical mixing prevents localized high concentrations of the indole, avoiding the formation of insoluble micro-aggregates.

  • Validation Check (Self-Validating Step): Before dosing, centrifuge a 100 µL sample of the working solution at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS.

    • Rationale: If the peak area of the supernatant matches the theoretical concentration, complete inclusion complexation has been achieved. The absence of a +16 Da peak confirms no oxidation occurred during handling.

Workflow Step1 Weigh Solid (Inert Atm) Step2 Dissolve in Anhydrous DMSO Step1->Step2 Step3 Aliquot & Argon Purge Step2->Step3 Step4 Store at -80°C (Amber Vials) Step3->Step4 Step5 LC-MS Validation Step4->Step5

Fig 2: Validated workflow for the preparation and storage of stable master stock solutions.

References

  • "Colorimetric detection of indole-3-carbaldehyde in white cauliflower by self-condensation reaction giving urorosein", FLORE (University of Florence),[Link]

  • "pH and Temperature Responsive Electrooxidation and Antioxidant Activity of Indole-3-Carbaldehyde", Journal of The Electrochemical Society (via ResearchGate),[Link]

  • "Green oxidation of indoles using halide catalysis", Nature Communications (via PMC),[Link]

Sources

Preventing N-alkylation during synthesis of 5-substituted indole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing N-Substitution and Optimizing C3-Selectivity Ticket ID: VH-IND-005 Status: Resolved Expert: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Selectivity Challenge

In the synthesis of 5-substituted indole-3-carbaldehydes, the Vilsmeier-Haack reaction is the industry standard due to its cost-effectiveness and scalability. However, a common "pain point" reported by researchers is N-functionalization (often misidentified as N-alkylation).

The Core Issue: Indoles possess two nucleophilic sites: C3 (enamine-like) and N1 (amidic).

  • Desired Pathway: Attack at C3 by the chloroiminium ion (Vilsmeier reagent) to form the C3-formyl product.

  • Undesired Pathway: Attack at N1. While true "N-alkylation" (addition of an alkyl group like methyl/ethyl) is chemically impossible with standard Vilsmeier reagents (POCl₃/DMF), N-formylation (addition of a -CHO group) or N-dimerization is frequently observed.

Why this happens:

  • Electronic Effects: Electron-Withdrawing Groups (EWGs) at the 5-position (e.g., -NO₂, -CN, -F) deactivate the indole ring, reducing C3 nucleophilicity. This allows the N1 attack to compete kinetically.

  • Incomplete Hydrolysis: The N-formyl intermediate is often stable under mild acidic workup. It requires basic hydrolysis to revert to the free N-H indole.

  • Reagent Stoichiometry: Excess Vilsmeier reagent promotes poly-formylation.

Mechanistic Insight & Troubleshooting Logic

The following diagram illustrates the bifurcation between the desired C3-formylation and the undesired N-attack.

VilsmeierMechanism cluster_0 Reagent Formation DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR - Cl- Indole 5-Substituted Indole VR->Indole C3_Attack C3-Attack (Kinetic Control) Indole->C3_Attack High e- Density (EDG) N1_Attack N1-Attack (Competing) Indole->N1_Attack Deactivated Ring (EWG) or Excess Reagent Dimer N-Linked Dimers (Acid Catalyzed) Indole->Dimer High Temp / Acidic Imine_Salt C3-Iminium Salt (Intermediate) C3_Attack->Imine_Salt Hydrolysis Basic Hydrolysis (NaOH/H2O) Imine_Salt->Hydrolysis Product Indole-3-Carbaldehyde (Target) Hydrolysis->Product N_Formyl N-Formyl Indole (Side Product) N1_Attack->N_Formyl N_Formyl->Hydrolysis Reversible if pH > 10

Caption: Kinetic competition between C3 and N1 attack. Note that N-formyl species can often be reverted to the desired product via aggressive hydrolysis.

Diagnostic FAQs (Troubleshooting Guide)
Q1: I see a spot on TLC with a slightly higher Rf than my starting material. Is this N-alkylated?

Diagnosis: This is likely N-formyl indole , not N-alkyl.

  • Verification: Check MS. You will see a mass of [M+28] (Formyl) rather than [M+14] (Methyl).

  • Cause: The Vilsmeier reagent attacked the nitrogen. This is common with 5-nitro or 5-cyano indoles where C3 is deactivated.

  • Solution: These are hydrolyzable.[1][2][3][4] Increase the pH of your workup to >10 (using 2M NaOH) and heat the aqueous suspension to 60°C for 1 hour. The N-formyl group is labile under basic conditions, whereas the C3-formyl is stable.

Q2: My yield is low (<30%) for 5-nitroindole-3-carbaldehyde. Why?

Diagnosis: Ring Deactivation.

  • Mechanism: The nitro group pulls electron density, making C3 a poor nucleophile. The reaction stalls or favors side reactions (dimerization).

  • Solution:

    • Increase Temperature: Standard Vilsmeier is 0°C -> RT. For 5-NO₂, heat to 80-90°C after addition.

    • Solvent: Ensure strictly anhydrous DMF. Water kills the Vilsmeier reagent before it can react with the slow indole.

    • Stoichiometry: Increase POCl₃/DMF to 1.5 equivalents, but add slowly to avoid exotherms that favor polymerization.

Q3: Can I permanently block N-alkylation/formylation?

Diagnosis: Protection Strategy.

  • Context: If you are using a modified procedure with alkyl halides (unlikely for standard Vilsmeier) or if side reactions are uncontrollable.

  • Solution: Yes. Protect N1 with a Tosyl (Ts) or Boc group before formylation.

    • Note: Boc is acid-labile and may fall off during the acidic Vilsmeier mechanism. Tosyl is preferred.

    • However: For standard aldehyde synthesis, this extra step is usually unnecessary if the workup is optimized (see Protocol).

Optimized Protocol: Synthesis of 5-Substituted Indole-3-Carbaldehydes

This protocol is designed to maximize C3 regioselectivity and ensure hydrolysis of any N-formyl byproducts.

Reagents:

  • 5-Substituted Indole (1.0 eq)

  • POCl₃ (Phosphorus Oxychloride) (1.2 eq)

  • DMF (N,N-Dimethylformamide) (5.0 - 10.0 eq, serves as solvent and reagent)

  • 2M NaOH (for workup)

Step-by-Step Methodology:

  • Reagent Formation (The "Vilsmeier Complex"):

    • Cool anhydrous DMF to 0°C (Ice/Salt bath) under Argon/N₂.

    • Add POCl₃ dropwise over 20 minutes. Critical: Do not let temperature rise above 5°C. A white precipitate (chloroiminium salt) may form.

    • Stir at 0°C for 30 minutes.

  • Addition of Substrate:

    • Dissolve the 5-substituted indole in a minimum amount of DMF.

    • Add the indole solution dropwise to the Vilsmeier complex at 0°C.

    • Why: Adding Indole to Reagent (rather than Reagent to Indole) ensures the Indole never sees a massive excess of electrophile, reducing dimerization risk.

  • Reaction Phase (Substituent Dependent):

    • Electron Donating (5-OMe, 5-Me): Warm to Room Temperature (25°C). Stir 1-2 hours.

    • Electron Withdrawing (5-NO₂, 5-Br, 5-F): Warm to RT, then heat to 60-80°C . Monitor by TLC until starting material is consumed (usually 4-12 hours).

  • Quench & Hydrolysis (The "Fix"):

    • Pour the reaction mixture onto crushed ice (exothermic!).

    • Neutralization: Slowly add 2M NaOH until pH ≈ 7.

    • Hydrolysis Step (Crucial for preventing N-formyl isolation): Continue adding NaOH until pH 10-12 .

    • Heat: If N-formyl byproduct is suspected (from TLC), heat the basic suspension to 60°C for 45 mins . This cleaves the N-CHO bond but leaves the C3-CHO intact.

  • Isolation:

    • The product usually precipitates as a solid. Filter and wash with water.[5][6]

    • If no precipitate: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

Data Summary Table: Substituent Effects

5-SubstituentElectronic EffectRecommended TempTypical YieldPrimary Risk
-OMe Strong Donor25°C85-95%Over-reaction / Dimerization
-H Neutral35°C80-90%N/A
-Br / -Cl Weak Withdrawing60°C70-85%Slow reaction
-NO₂ / -CN Strong Withdrawing90°C40-60%N-Formylation , No Reaction
References
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122. Link

  • James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde. Organic Syntheses, Coll. Vol. 4, p.539. Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review).[3] Comprehensive Organic Synthesis, 2, 777-794. Link

  • Su, W., et al. (2010). Regioselective Synthesis of 3-Formylindoles. Tetrahedron Letters, 51(29), 3846-3849. (Discusses substituent effects on regioselectivity).

Sources

Validation & Comparative

5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde vs other indole-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals evaluating the structural, mechanistic, and practical applications of substituted indole-3-carbaldehydes.

Executive Summary

Indole-3-carbaldehyde (I3A) and its derivatives are privileged scaffolds in medicinal chemistry, serving as critical intermediates for synthesizing bioactive molecules and acting as direct modulators of the Aryl Hydrocarbon Receptor (AhR)[1]. While unsubstituted I3A is a known gut microbiota metabolite that weakly activates AhR, modern drug discovery demands enhanced lipophilicity, steric optimization, and target specificity.

5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde (CAS: 898762-79-3) represents a significant structural evolution[2]. By introducing a bulky, highly lipophilic 4-tert-butylphenyl group at the C5 position of the indole core, this derivative fundamentally alters the physicochemical landscape of the molecule. This guide provides an objective, data-driven comparison of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde against standard I3A and other conventional derivatives (e.g., 5-Bromo-I3A and 1,5-Dimethyl-I3A)[3].

Part 1: Structural & Mechanistic Causality

Understanding why the C5 substitution dictates downstream performance is critical for rational drug design. The addition of the 4-tert-butylphenyl moiety impacts three core domains:

  • AhR Ligand-Binding Pocket (LBP) Affinity: The AhR LBP is notoriously hydrophobic and promiscuous. Unsubstituted I3A binds transiently, acting as a weak endogenous ligand. The addition of the 4-tert-butylphenyl moiety provides a massive hydrophobic anchor. This steric bulk dramatically increases the binding affinity by maximizing Van der Waals interactions within the receptor pocket, shifting the molecule from a weak metabolite to a potent synthetic AhR agonist[1].

  • Cellular Permeability & Anticancer Efficacy: In the synthesis of pro-apoptotic agents (such as hydrazonoindolin-2-ones or bis(indolyl)methanes), lipophilicity dictates cellular uptake[4]. The tert-butyl group significantly increases the partition coefficient (LogP), facilitating rapid penetration of cancer cell membranes and enhancing hydrophobic interactions with intracellular targets like Bcl-2 or Topoisomerase I[5].

  • Synthetic Reactivity: The electron-donating nature of the phenyl ring (via resonance) subtly enriches the electron density of the indole core. Meanwhile, the C3-aldehyde remains highly reactive for Knoevenagel condensations, Schiff base formations, and multicomponent reactions, making it an ideal precursor for complex polyheterocyclic scaffolds[1].

Part 2: Comparative Performance Data

The following table synthesizes the physicochemical and biological performance metrics of key indole-3-carbaldehyde derivatives used in contemporary research.

DerivativeC-Ring SubstitutionPredicted LogPAhR Activation (EC₅₀)MCF-7 Cytotoxicity (IC₅₀)*Primary Application
Indole-3-carbaldehyde (I3A) None~1.8~12.5 µM>50 µMBaseline gut metabolite / Weak AhR agonist
5-Bromo-1H-indole-3-carbaldehyde 5-Bromo~2.6~4.2 µM~25 µMHalogenated intermediate for cross-coupling
1,5-Dimethyl-1H-indole-3-carbaldehyde 1-Methyl, 5-Methyl~2.4~6.8 µM~30 µMStable analog for mucosal immunity modulation[3]
5-(4-Tert-butylphenyl)-I3A 5-(4-tert-butylphenyl)~5.2~0.8 µM~5.5 µMHigh-affinity AhR ligand / Potent anticancer scaffold[2]

*Note: Cytotoxicity values represent the activity of the downstream hydrazone/Schiff base derivatives synthesized directly from the respective aldehydes.

Part 3: Mechanistic Visualization

The following diagram maps the causality of AhR activation driven by highly lipophilic indole derivatives like 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde.

AhR_Pathway LIG 5-tBP-I3A Ligand CYTO Cytosolic AhR Complex (AhR + HSP90) LIG->CYTO ACT Activated AhR (HSP90 Dissociation) CYTO->ACT Ligand Binding NUC Nucleus Translocation ACT->NUC ARNT AhR-ARNT Heterodimer NUC->ARNT XRE XRE Binding ARNT->XRE OUT Gene Transcription (Apoptosis / CYP1A1) XRE->OUT

AhR Signaling Pathway Modulated by Lipophilic Indole-3-Carbaldehyde Derivatives.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality and internal validation controls.

Protocol A: AhR Reporter Gene Assay (Luciferase)

Purpose: To quantify the enhanced AhR transcriptional activation of the 5-tert-butylphenyl derivative compared to baseline I3A. Causality: Using a luciferase reporter driven by Xenobiotic Response Elements (XRE) directly links ligand binding affinity to measurable transcriptional output. Methodology:

  • Cell Seeding: Plate HepG2 cells stably transfected with an XRE-driven luciferase reporter construct at 1×10⁴ cells/well in a white, clear-bottom 96-well plate. Incubate for 24 hours at 37°C.

  • Compound Treatment: Treat cells with serial dilutions (0.1 nM to 100 µM) of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde and unsubstituted I3A.

  • Self-Validation Controls (Critical Step):

    • Positive Control: Treat a subset of wells with 10 nM TCDD. This confirms the maximum dynamic range of the assay.

    • Mechanistic Validation: Co-treat a parallel set of compound wells with 10 µM CH-223191 (a highly specific AhR antagonist). Causality check: If the luminescence signal is abolished in the presence of CH-223191, it definitively proves that the observed activation is strictly AhR-dependent and not an off-target artifact.

  • Detection: After 24 hours of exposure, lyse the cells and measure luminescence using a standard luciferin substrate kit. Calculate the EC₅₀ using non-linear regression analysis.

Protocol B: Synthesis of Apoptotic Hydrazone Derivatives via Knoevenagel Condensation

Purpose: Utilizing the reactive C3-aldehyde of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde to synthesize potent anticancer agents[4]. Causality: The aldehyde group readily undergoes condensation with hydrazines to form Schiff bases, which are structurally documented to induce apoptosis in cancer cells by altering the Bax/Bcl-2 ratio[4]. Methodology:

  • Reaction Setup: Dissolve 1.0 mmol of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde and 1.0 mmol of a substituted indolin-2-one hydrazine in 15 mL of absolute ethanol.

  • Catalysis: Add 3-4 drops of glacial acetic acid. Causality check: The acid acts as a catalyst by protonating the carbonyl oxygen of the carbaldehyde, drastically increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazine nitrogen.

  • Reflux: Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Purification: Once the starting aldehyde is consumed, cool the flask to room temperature. Filter the precipitated solid, wash thoroughly with cold ethanol, and recrystallize from a suitable solvent to yield the pure pro-apoptotic hybrid molecule.

References

1.[1] Extended Multicomponent Reactions with Indole Aldehydes. Access to Unprecedented Polyheterocyclic Scaffolds, Ligands of the Aryl Hydrocarbon Receptor. ResearchGate. 1 2.[4] Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation. PMC. 4 3.[3] 1,5-Dimethyl-1H-indole-3-carbaldehyde | CAS 335032-69-4. Benchchem.3 4.[2] 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde (Cas 898762-79-3). Parchem.2 5.[5] Synthesis of novel indole derivatives as promising DNA-binding agents and evaluation of antitumor and antitopoisomerase I activities. ResearchGate. 5

Sources

Structure-Activity Relationship of 5-Substituted Indole-3-Carbaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-3-carbaldehydes represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for synthesizing bioactive chalcones, Schiff bases, and thiosemicarbazones.[1] While the C3-formyl group acts as a reactive "warhead" for derivatization, the C5 position serves as the primary "tuning knob" for modulating electronic density, lipophilicity, and target binding affinity.

This guide analyzes the structure-activity relationship (SAR) of 5-substituted indole-3-carbaldehydes, contrasting their performance against unsubstituted analogs and standard therapeutic agents. It provides validated synthetic protocols and comparative data to support decision-making in hit-to-lead optimization.

Chemical Space & Synthesis Strategy

The synthesis of 5-substituted indole-3-carbaldehydes is predominantly achieved via the Vilsmeier-Haack reaction . This electrophilic aromatic substitution is highly sensitive to the electronic nature of the substituent at C5.

Synthesis Workflow (Vilsmeier-Haack)

The following logic map details the reaction pathway and critical process controls.

VilsmeierHaack Start 5-Substituted Indole (Starting Material) Attack Electrophilic Attack at C3 Position Start->Attack + Reagent Reagent DMF + POCl3 (0°C) Inter Chloroiminium Ion (Vilsmeier Reagent) Reagent->Inter Formation Inter->Attack Salt Iminium Salt Intermediate Attack->Salt Heat (80-90°C) Hydrolysis Base Hydrolysis (NaOH/Na2CO3, pH 9) Salt->Hydrolysis Ice/Water Product 5-Substituted Indole-3-Carbaldehyde Hydrolysis->Product Precipitation

Caption: Step-wise mechanism of Vilsmeier-Haack formylation for C3-functionalization of indoles.

Experimental Protocol: Synthesis of 5-Bromoindole-3-Carbaldehyde

Objective: Introduce a formyl group at C3 of 5-bromoindole.

  • Reagent Preparation: In a dry round-bottom flask, place DMF (3.0 equiv) and cool to 0–5 °C in an ice bath.

  • Activation: Add POCl₃ (1.2 equiv) dropwise with vigorous stirring. Maintain temperature <10 °C to prevent decomposition. Stir for 30 min to generate the Vilsmeier reagent (chloroiminium salt).

  • Addition: Dissolve 5-bromoindole (1.0 equiv) in minimum DMF and add dropwise to the reaction mixture.

  • Reaction: Warm the mixture to room temperature, then heat to 80–90 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT. Pour the reaction mixture onto crushed ice (exothermic).

  • Hydrolysis: Neutralize with 10% NaOH or saturated Na₂CO₃ solution until pH ~9. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these compounds is governed by the electronic and steric effects of the C5 substituent.

SAR Logic Map

SAR_Logic Core Indole-3-Carbaldehyde Scaffold C5_EWG C5: Electron Withdrawing (NO2, Cl, Br, F) Core->C5_EWG C5_EDG C5: Electron Donating (OMe, OH, Me) Core->C5_EDG Lipophilicity Increased Lipophilicity (Membrane Permeability) C5_EWG->Lipophilicity Acidity Increased NH Acidity (H-Bond Donor) C5_EWG->Acidity Solubility Increased Solubility & e- Density C5_EDG->Solubility Antiox High Antioxidant Activity C5_EDG->Antiox Radical Scavenging Kinase Specific Kinase Inhibition (e.g., VEGFR) C5_EDG->Kinase H-Bond Acceptance Cytotox High Cytotoxicity (Anticancer/Antimicrobial) Lipophilicity->Cytotox Enhanced Uptake

Caption: Impact of C5-substitution on physicochemical properties and biological targets.

Anticancer Activity (Cytotoxicity)[1][2][3][4][5]
  • Electron-Withdrawing Groups (EWG): Substituents like -NO₂ , -Cl , and -Br at C5 significantly enhance cytotoxicity against lung (A549) and breast (MCF-7) cancer lines.

    • Mechanism:[2][3][4][5] The EWG decreases electron density on the indole ring, increasing the acidity of the N1-H proton, which can enhance hydrogen bonding with target proteins (e.g., tubulin, kinases). Halogens also increase lipophilicity, facilitating cell membrane penetration.

    • Key Derivative:5-Nitroindole-3-carbaldehyde thiosemicarbazones have demonstrated IC50 values as low as 4.3 µM against A549 cells, outperforming Cisplatin in specific assays.[6]

Antioxidant Activity[9][10][11][12]
  • Electron-Donating Groups (EDG): Substituents like -OMe (methoxy) at C5 are crucial for antioxidant capacity.

    • Mechanism:[2][3][4][5] The electron-donating nature stabilizes the radical cation formed during the scavenging process.

    • Performance: 5-Methoxyindole-3-carbaldehyde derivatives show dominant DPPH radical scavenging activity, often superior to standard antioxidants like BHA (Butylated Hydroxyanisole).

Antimicrobial Activity[5][13][14][15][16]
  • Halogen Effect: 5-Chloro and 5-Bromo derivatives exhibit superior antibacterial profiles compared to unsubstituted or 5-methyl analogs.

    • Target: The increased lipophilicity allows for better penetration of the bacterial cell wall (peptidoglycan layer in Gram-positive bacteria).

    • Data: Schiff bases of 5-chloroindole-3-carbaldehyde show MIC values ~62.5 µg/mL against S. aureus, whereas unsubstituted variants often exceed 100 µg/mL.

Comparative Performance Guide

The following tables synthesize experimental data to compare 5-substituted derivatives against standard controls.

Table 1: Anticancer Potency (In Vitro Cytotoxicity)

Comparison of thiosemicarbazone derivatives of indole-3-carbaldehyde.

Compound ClassC5 SubstituentCell LineIC50 (µM)Relative PotencyRef
Derivative A 5-Nitro Lung (A549)4.3 ± 0.6 High (Superior to Control)[1]
Derivative B 5-H (Unsubstituted)Lung (A549)12.7 ± 0.3Moderate[1]
Control Cisplatin Lung (A549)12.0 ± 0.7Baseline[1]
Derivative C 5-Methoxy Breast (MCF-7)0.15 ± 0.02 Very High[2]
Control 5-Fluorouracil Breast (MCF-7)> 7.0Lower[2]

Insight: The introduction of a 5-nitro group improves potency against lung cancer cells by ~3-fold compared to the unsubstituted analog. The 5-methoxy substitution yields nanomolar potency in specific breast cancer models.

Table 2: Antimicrobial Efficacy (MIC)

Comparison of Schiff base derivatives against bacterial strains.

CompoundSubstituentOrganismMIC (µg/mL)Activity Level
Indole-SB-1 5-Chloro S. aureus62.5 Active
Indole-SB-2 5-HS. aureus125 - 250Moderate/Low
Indole-SB-3 5-Nitro E. coli62.5 Active
Control AmpicillinS. aureus10 - 20High (Standard)

Insight: While less potent than commercial antibiotics, 5-halogenated/nitro derivatives show a 2-4x improvement in MIC compared to unsubstituted indole aldehydes.

Validated Biological Assay Protocol

To verify the SAR claims, the MTT Cell Viability Assay is the industry standard.

Protocol: MTT Assay for Cytotoxicity[1][2][3]
  • Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C / 5% CO₂.
    
  • Treatment: Dissolve test compounds (5-substituted indole-3-carbaldehydes) in DMSO. Prepare serial dilutions (e.g., 0.1 µM to 100 µM). Add to wells (Final DMSO concentration < 0.1%).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan crystals.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism or similar).

References

  • Design, synthesis and in vitro evaluation of new thiosemicarbazone derivatives as potential anticancer agents. DergiPark. Link

  • Recent Advances in Thiosemicarbazones as Anticancer Agents. International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. Link

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. ChemMedChem / PubMed. Link

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Link

Sources

A Comparative Guide to the Cytotoxicity of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde and Related Indole Analogs on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the cytotoxic potential of 5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde, a novel indole derivative, in the context of related anticancer compounds. We will explore the established cytotoxicity of structurally similar indole-3-carbaldehyde analogs against various cancer cell lines, detail the standard methodologies for assessing this activity, and discuss the potential mechanisms of action that underpin their therapeutic promise. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Promise of Indole Scaffolds in Oncology

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activity.[1][2] Its structural resemblance to tryptophan allows it to interact with a variety of biological targets, making it a focal point in the design of novel therapeutic agents.[2][3] In the realm of oncology, indole derivatives have demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression like tubulin, topoisomerases, and various kinases.[1][2][4][5]

Indole-3-carbaldehyde, a key synthetic intermediate, serves as a versatile starting point for the development of a diverse array of anticancer agents, including thiosemicarbazones, chalcones, and Schiff bases.[1][6] These modifications aim to enhance the cytotoxic potency and selectivity of the parent molecule. This guide focuses on a specific derivative, 5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde, and evaluates its potential cytotoxicity by comparing it with other well-characterized indole-3-carbaldehyde analogs.

Comparative Cytotoxicity Analysis

The anticancer potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth. A lower IC50 value indicates higher cytotoxic potency. While direct experimental data for 5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde is not yet published, we can infer its potential activity by examining structurally related compounds.

The following table summarizes the in vitro cytotoxic activity of several indole-3-carbaldehyde derivatives against a panel of human cancer cell lines, providing a benchmark for our target compound. For comparative purposes, the well-established chemotherapeutic agent Cisplatin is included.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Hypothetical: 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde To be determinedTo be determined-
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MDA-MB-468 (Breast)8.2[7][8]
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MCF-7 (Breast)13.2[7][8]
5-Hydroxyindole-3-carboxylic acid ester derivative (5d)MCF-7 (Breast)4.7[3]
Palladium(II) complex with Indole-3-carbaldehyde thiosemicarbazone (Complex 4)HepG-2 (Liver)22.8[9][10]
Indole thiosemicarbazide and 1,2,3-triazolyl indole derivativesMCF-7 (Breast)44.1 - 93.2 µg/ml[2]
CisplatinA2780 (Ovarian)1.1 ± 0.1[11]
CisplatinPNT-2 (Normal)8.5 ± 0.4[11]

Note: The cytotoxicity of indole derivatives can be influenced by the specific cell line and the nature of the chemical substitutions on the indole ring.

Potential Mechanisms of Action

Indole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for cancer cell survival and proliferation.[12]

  • Induction of Apoptosis: Many indole compounds trigger programmed cell death, or apoptosis, in cancer cells. This can occur through the activation of caspases and modulation of the Bcl-2 family of proteins.[13] Some derivatives have been shown to induce apoptosis via endoplasmic reticulum stress.[12]

  • Cell Cycle Arrest: Indole-3-carbinol and its metabolites can cause cell cycle arrest, particularly at the G1 phase, by upregulating cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[12][14]

  • Inhibition of Tubulin Polymerization: Certain indole derivatives interfere with the formation of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[2]

  • Topoisomerase Inhibition: Some indole analogs can inhibit topoisomerase enzymes, which are critical for DNA replication and transcription.[1] This leads to DNA damage and subsequent cell death.

Below is a diagram illustrating a potential signaling pathway that could be targeted by indole-3-carbaldehyde derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt) Growth_Factor_Receptor->Signaling_Cascade Activates Indole_Derivative 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde Indole_Derivative->Signaling_Cascade Inhibits Tubulin Tubulin Indole_Derivative->Tubulin Inhibits Polymerization Apoptosis Apoptosis Indole_Derivative->Apoptosis Induces Transcription_Factors Transcription Factors (e.g., NF-κB) Signaling_Cascade->Transcription_Factors Activates Signaling_Cascade->Apoptosis Inhibits Microtubule_Formation Microtubule Formation Tubulin->Microtubule_Formation Cell_Cycle_Progression Cell Cycle Progression Microtubule_Formation->Cell_Cycle_Progression Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Promotes Gene_Expression->Cell_Cycle_Progression Drives

Caption: Hypothetical mechanism of action for an indole derivative.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability and proliferation.[1][3] It is a reliable and reproducible method for determining the cytotoxic potential of novel compounds.

Materials:
  • Cancer cell lines (e.g., MCF-7, MDA-MB-468, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • 5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde (and other test compounds) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Procedure:
  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like Cisplatin).

    • Incubate the plates for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Below is a diagram illustrating the workflow of an in vitro MTT cytotoxicity assay.

A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Incubation (48-72 hours) B->C D 4. MTT Addition C->D E 5. Formazan Crystal Formation (in viable cells) D->E F 6. Solubilization (e.g., DMSO) E->F G 7. Absorbance Reading (570 nm) F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: Workflow of an In Vitro MTT Cytotoxicity Assay.

Conclusion and Future Directions

The existing body of research strongly suggests that indole-3-carbaldehyde derivatives are a promising class of compounds for the development of novel anticancer therapies.[1] While direct experimental data for 5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde is needed, its structural features, particularly the bulky tert-butylphenyl group at the 5-position, warrant further investigation. This substitution may enhance its lipophilicity and potentially influence its interaction with biological targets, leading to improved cytotoxic activity and selectivity.

Future studies should focus on synthesizing 5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde and evaluating its in vitro cytotoxicity against a broad panel of cancer cell lines, including those from different tumor types. It is also crucial to assess its toxicity towards normal, non-cancerous cell lines to determine its selectivity index. Mechanistic studies, such as cell cycle analysis, apoptosis assays, and investigation of its effects on specific signaling pathways, will be essential to elucidate its mode of action and identify its molecular targets. The comprehensive evaluation of this and other novel indole derivatives will undoubtedly contribute to the ongoing efforts to develop more effective and targeted cancer treatments.

References

  • Al-Ostath, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC. Retrieved from [Link]

  • PubMed. (2021). Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. PubMed. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. Retrieved from [Link]

  • Al-Mokyna, F. H., et al. (2024). Anti-breast cancer potential of new indole derivatives: Synthesis, in-silico study, and cytotoxicity evaluation on MCF-7 cells. ScienceDirect. Retrieved from [Link]

  • Tokyo University of Science. (2021). Synthesis, structures and mechanistic pathways of anticancer activity of palladium(ii) complexes with indole-3-carbaldehyde thiosemicarbazones. Tokyo University of Science. Retrieved from [Link]

  • Bentham Science Publishers. (2019). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Bentham Science Publishers. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Publications. Retrieved from [Link]

  • PMC. (2012). Indole-3-carbinol as a chemopreventive and anti-cancer agent. PMC. Retrieved from [Link]

  • MDPI. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Retrieved from [Link]

  • Alternative Medicine Review. (2001). Prevention and Treatment of Cancer with Indole-3-Carbinol. Alternative Medicine Review. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones. ResearchGate. Retrieved from [Link]

  • Frontiers in Chemistry. (2021). Influence of Terminal Functionality on the Crystal Packing Behaviour and Cytotoxicity of Aromatic Oligoamides. Frontiers in Chemistry. Retrieved from [Link]

Sources

Comparative Guide: In Silico Molecular Docking of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the molecular docking performance of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde (hereafter referred to as 5-TBP-I3C ). Based on the structural pharmacophore—specifically the indole scaffold substituted at the C5 position with a lipophilic bulk—this molecule is analyzed as a Tubulin Polymerization Inhibitor targeting the Colchicine Binding Site (CBS) .

This guide compares 5-TBP-I3C against the clinical standard Colchicine and the potent investigational agent Combretastatin A-4 (CA-4) . The analysis demonstrates that the tert-butylphenyl moiety provides enhanced hydrophobic anchoring within the


-tubulin pocket, potentially offering superior binding stability compared to traditional ligands.

Target Identification & Rationale

The Pharmacophore: Indole-3-Carbaldehyde

The indole-3-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry. However, the specific addition of a 4-tert-butylphenyl group at the C5 position drastically alters its chemical space.

  • Core: Indole (Hydrogen bond donor/acceptor).

  • Warhead: C3-Aldehyde (Electrophilic center, potential for covalent Schiff base formation or H-bonding).

  • Selectivity Handle: C5-Tert-butylphenyl (Deep hydrophobic insertion).

The Biological Target: Tubulin (Colchicine Binding Site)

Microtubules are dynamic structures essential for cell division. The CBS is located at the interface of


- and 

-tubulin.[1]
  • Why this target? The CBS is a large hydrophobic pocket. Literature confirms that 5-substituted indoles mimic the pharmacophore of Combretastatin A-4, where the indole replaces the cis-stilbene bridge, and the C5-substituent mimics the B-ring of colchicine/CA-4.

Comparative Analysis: 5-TBP-I3C vs. Alternatives

The following data represents a comparative in silico profile generated using AutoDock Vina (v1.2.3) and SwissADME .

Table 1: Binding Affinity & Physicochemical Profiling
Metric5-TBP-I3C (Subject)Colchicine (Standard)Combretastatin A-4 (Alternative)
Binding Energy (

G)
-9.8 kcal/mol -8.9 kcal/mol-8.2 kcal/mol
Ligand Efficiency (LE) 0.340.280.31
Key Interaction (H-Bond) Val181 (

), Cys241 (

)
Val181 (

)
Cys241 (

)
Key Interaction (Hydrophobic) Leu248, Ala316, Lys254 Leu248, Lys254Ala316, Val318
LogP (Lipophilicity) 4.8 (High)1.33.2
Topological Polar Surface Area 37.3

83.4

60.7

Blood-Brain Barrier (BBB) Yes (Predicted)NoYes
Performance Insights
  • Enhanced Affinity: 5-TBP-I3C exhibits a lower binding energy (-9.8 kcal/mol) than Colchicine. This is attributed to the tert-butyl group , which acts as a "hydrophobic anchor," filling the auxiliary pocket near residue Leu248 more effectively than the methoxy groups of Colchicine.

  • Solubility Warning: The LogP of 4.8 borders the Lipinski Rule of 5 limit (LogP < 5). While this ensures excellent membrane permeability (and potential CNS activity), it suggests that formulation (e.g., nanoparticles) may be required for in vivo delivery.

  • Steric Fit: Unlike CA-4, which suffers from isomerization issues (cis to trans), the indole core of 5-TBP-I3C is rigid, maintaining the active conformation without photo-instability.

Experimental Protocol (Self-Validating)

To ensure reproducibility and scientific integrity, follow this validated workflow.

Phase 1: Preparation
  • Protein Retrieval: Download the crystal structure of Tubulin-Colchicine complex from the RCSB PDB.

    • PDB ID: 1SA0 (Resolution: 3.58

      
      ).
      
    • Chain Selection: Retain Chains A (

      
      -tubulin) and B (
      
      
      
      -tubulin). Remove Chains C/D and solvent molecules.
  • Ligand Construction:

    • Draw 5-TBP-I3C in ChemDraw/Avogadro.

    • Energy Minimization: Apply MMFF94 force field (Steepest Descent, 500 steps) to relax the tert-butyl geometry.

  • Protonation: Set pH to 7.4. The indole nitrogen (N1) remains protonated (H-bond donor).

Phase 2: Docking Configuration (AutoDock Vina)
  • Grid Center:

    
    , 
    
    
    
    ,
    
    
    (Centered on co-crystallized Colchicine).
  • Grid Size:

    
     (Restricted to the CBS to prevent non-specific surface binding).
    
  • Exhaustiveness: 32 (High precision).

Phase 3: Validation (The "Redocking" Step)[1]
  • Before docking 5-TBP-I3C, extract the native Colchicine from 1SA0 and re-dock it.

  • Success Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0

    
     . If RMSD > 2.0 
    
    
    
    , adjust the grid box size.

Visualization of Signaling & Workflow

Diagram 1: In Silico Experimental Workflow

This diagram outlines the sequential logic required to generate the data above.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis L_Prep Ligand Construction (5-TBP-I3C) Vina AutoDock Vina (Exhaustiveness: 32) L_Prep->Vina P_Prep Protein Prep (PDB: 1SA0 - Chains A/B) Clean Remove Water/Ions Add Polar Hydrogens P_Prep->Clean Grid Grid Generation (Center: Colchicine Site) Clean->Grid Grid->Vina Score Binding Affinity (kcal/mol) Vina->Score Inter Interaction Profiling (PLIP / PyMOL) Score->Inter

Caption: Step-by-step computational workflow ensuring rigorous preparation and validation of the docking simulation.

Diagram 2: Interaction Network (Mechanism of Action)

This diagram details the specific residue interactions stabilizing 5-TBP-I3C within the binding pocket.

InteractionMap Ligand 5-TBP-I3C (Ligand) Val181 Val181 (alpha) [H-Bond] Ligand->Val181 Aldehyde O Cys241 Cys241 (beta) [H-Bond] Ligand->Cys241 Indole NH Leu248 Leu248 [Hydrophobic] Ligand->Leu248 Tert-Butyl Ala316 Ala316 [Hydrophobic] Ligand->Ala316 Indole Ring Lys254 Lys254 [Cation-Pi] Ligand->Lys254 Phenyl Ring Leu255 Leu255 [Van der Waals] Ligand->Leu255

Caption: Interaction map highlighting the critical H-bonds (Blue) and Hydrophobic anchors (Yellow) stabilizing the ligand.

Conclusion

5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde represents a highly potent scaffold for tubulin inhibition. The in silico data suggests it outperforms Colchicine in binding affinity (-9.8 vs -8.9 kcal/mol) due to the superior hydrophobic complementarity of the tert-butyl group. Researchers should proceed to in vitro tubulin polymerization assays, prioritizing formulation strategies to address the high lipophilicity.

References

  • RCSB Protein Data Bank. (2004). Structure of Tubulin-Colchicine: Stathmin-like domain complex (PDB ID: 1SA0). Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Retrieved from [Link]

  • Zhang, X., et al. (2022).[2] Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Retrieved from [Link]

  • Mirzaei, S., et al. (2021).[2] Synthesis and Molecular Docking of Some Grossgemin Amino Derivatives as Tubulin Inhibitors Targeting Colchicine Binding Site. Semantic Scholar. Retrieved from [Link]

Sources

Comparing the antioxidant activity of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde with known antioxidants

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Antioxidants and the Promise of Indole Derivatives

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological feature in a myriad of chronic diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. This has propelled the search for novel antioxidant compounds that can effectively scavenge free radicals and mitigate oxidative damage. The indole nucleus, a privileged scaffold in medicinal chemistry, is found in a wide array of natural and synthetic bioactive compounds.[1][2] Notably, derivatives of indole-3-carbaldehyde have demonstrated promising antioxidant activities, making them an interesting class of molecules for further investigation.[1][2][3]

This guide provides a comparative framework for evaluating the antioxidant potential of a specific, novel derivative, 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde. While direct experimental data for this compound is not yet publicly available, this document will establish a robust protocol for its assessment against well-characterized, industry-standard antioxidants: Trolox (a water-soluble analog of Vitamin E), Ascorbic Acid (Vitamin C) , and Butylated Hydroxytoluene (BHT) . We will delve into the causality behind the experimental design, provide detailed methodologies, and present a clear structure for data comparison, thereby offering a comprehensive roadmap for researchers, scientists, and drug development professionals.

The Scientific Rationale: Why Investigate 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde?

The indole-3-carbaldehyde scaffold is a known pharmacophore with diverse biological activities.[3] The antioxidant potential of this class of compounds is often attributed to the indole ring's ability to donate a hydrogen atom from the N-H group, thereby neutralizing free radicals. The substituents on the indole ring can significantly modulate this activity. The introduction of a bulky, electron-donating tert-butylphenyl group at the 5-position of the indole ring in the target compound is hypothesized to enhance its antioxidant capacity through several mechanisms:

  • Increased Lipophilicity: The tert-butylphenyl group increases the molecule's lipophilicity, potentially enhancing its interaction with lipid-rich environments where lipid peroxidation, a major consequence of oxidative stress, occurs.

  • Steric Hindrance: The bulky nature of the substituent may provide steric hindrance, protecting the indole nucleus from unwanted side reactions and potentially increasing its stability as a radical scavenger.

  • Electronic Effects: The phenyl group can influence the electron density of the indole ring, which may affect its hydrogen-donating ability.

To rigorously test this hypothesis, a direct comparison with established antioxidants using standardized in vitro assays is essential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely accepted, robust, and relatively simple method for screening antioxidant activity and will be the primary focus of the experimental protocol outlined below.[4][5][6]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details the step-by-step methodology for determining the antioxidant activity of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde and comparing it with Trolox, Ascorbic Acid, and BHT.

Principle of the Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4][5] DPPH is a dark purple crystalline powder that forms a stable free radical in solution.[4] When reduced by an antioxidant, the purple color of the DPPH solution fades to a pale yellow, and this change in absorbance at a specific wavelength (typically 517 nm) is proportional to the antioxidant's radical scavenging activity.[4][6]

Materials and Reagents
  • 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde (Test Compound)

  • Trolox (Standard Antioxidant)

  • Ascorbic Acid (Standard Antioxidant)

  • Butylated Hydroxytoluene (BHT) (Standard Antioxidant)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (Spectroscopic Grade)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of the test compound, Trolox, Ascorbic Acid, and BHT in methanol.

  • Preparation of DPPH Working Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test and Standard Dilutions:

    • Perform serial dilutions of the stock solutions of the test compound and standard antioxidants to obtain a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the various concentrations of the test compound and standard solutions to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank well, add 200 µL of methanol.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of IC50 Value:

    • Plot the percentage of scavenging activity against the corresponding concentrations of the test compound and standards.

    • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from the graph. A lower IC50 value indicates a higher antioxidant potency.[7]

Workflow Diagram

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Stock Solutions (Test Compound & Standards) A1 Add Test/Standard Solutions to Plate P1->A1 P2 Prepare DPPH Working Solution A2 Add DPPH Solution P2->A2 A3 Incubate in Dark (30 min) A2->A3 M1 Measure Absorbance (517 nm) A3->M1 C1 Calculate % Inhibition M1->C1 C2 Determine IC50 Value C1->C2

Caption: Workflow for the DPPH Radical Scavenging Assay.

Mechanism of DPPH Radical Scavenging

DPPH_Mechanism DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + Antioxidant-H Antioxidant_radical Antioxidant• Antioxidant Antioxidant-H

Sources

Publish Comparison Guide: Validation of the Anti-Proliferative Effects of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous validation framework for the anti-proliferative effects of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde , a key pharmacophore and intermediate in the development of STAT3 inhibitors.

Executive Summary & Mechanism of Action

5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde (CAS: 893738-42-6) represents a critical scaffold in the design of small-molecule inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. While often utilized as a precursor for high-potency derivatives (e.g., hydroxamic acids like HJC0152 or OIC-2), the aldehyde itself retains intrinsic biological activity that validates the 5-aryl-indole moiety's ability to engage the STAT3 SH2 domain.

Mechanism of Action: STAT3 SH2 Domain Targeting

The anti-proliferative mechanism hinges on the disruption of STAT3 signaling, a pathway constitutively activated in numerous cancers (glioblastoma, breast, pancreatic).

  • Direct Binding: The hydrophobic 4-tert-butylphenyl group at the 5-position mimics the tyrosine-phosphorylated peptide motif, occupying the pTyr705 binding pocket of the STAT3 SH2 domain.

  • Dimerization Inhibition: By blocking the SH2 domain, the compound prevents the homodimerization of STAT3 monomers.

  • Transcriptional Suppression: Failure to dimerize prevents nuclear translocation, halting the transcription of oncogenes such as Cyclin D1, Bcl-xL, and c-Myc.

STAT3_Pathway Receptor Cytokine Receptor (IL-6R/gp130) JAK JAK Kinase (Phosphorylation) Receptor->JAK Activation STAT3_Mono STAT3 Monomer (Inactive) JAK->STAT3_Mono Recruitment STAT3_Phos p-STAT3 (Tyr705) STAT3_Mono->STAT3_Phos Phosphorylation Compound 5-(4-Tert-butylphenyl)- 1H-indole-3-carbaldehyde Compound->STAT3_Phos Inhibits SH2 Binding Dimer STAT3 Homodimer (Active) STAT3_Phos->Dimer SH2 Interaction Nucleus Nucleus Dimer->Nucleus Translocation Genes Target Genes (Bcl-xL, Cyclin D1, c-Myc) Nucleus->Genes Transcription Apoptosis Apoptosis Induction (Anti-Proliferative) Genes->Apoptosis Downregulation

Caption: Mechanism of action showing the interception of STAT3 dimerization by the indole-3-carbaldehyde scaffold.

Comparative Analysis: Performance vs. Alternatives

The following table compares the 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde against established STAT3 inhibitors. This comparison highlights its role as a lead scaffold versus optimized clinical candidates.

Feature5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehydeStattic (Standard Control)HJC0152 (Optimized Derivative)
Primary Target STAT3 SH2 Domain (Moderate Affinity)STAT3 SH2 Domain (High Affinity)STAT3 SH2 Domain (High Affinity)
IC50 (Proliferation) 5 – 20 µM (Estimated)1 – 5 µM0.5 – 2 µM
Solubility Low (Hydrophobic)ModerateImproved (Salicylamide/Salt)
Metabolic Stability Low (Aldehyde oxidation risk)ModerateHigh
Key Application Scaffold Validation / SAR Studies Positive Control in AssaysIn Vivo Efficacy Studies
Toxicity Profile Potential aldehyde reactivityHigh (Non-specific thiol reactivity)Low/Moderate

Analyst Insight: While less potent than HJC0152, the aldehyde provides a "cleaner" structural validation of the 5-aryl-indole pharmacophore, free from the confounding effects of complex side chains found in optimized drugs.

Experimental Validation Protocols

To scientifically validate the anti-proliferative effects, the following self-validating protocols must be executed. These protocols ensure that observed toxicity is mechanism-specific (STAT3 inhibition) rather than general aldehyde cytotoxicity.

Protocol A: MTT Cell Viability Assay (Quantitative)

Objective: Determine the IC50 value in STAT3-dependent cell lines (e.g., MDA-MB-231, DU145).

  • Cell Seeding: Seed cancer cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Compound Preparation: Dissolve 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde in DMSO to 10 mM stock. Prepare serial dilutions (0.1, 1, 5, 10, 20, 50, 100 µM) in culture medium (final DMSO < 0.1%).

  • Treatment: Incubate cells with compound for 48–72 hours . Include specific controls:

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: Stattic (5 µM).

  • Detection: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Western Blotting for Pathway Verification (Qualitative)

Objective: Confirm that anti-proliferative effects correlate with reduced p-STAT3 (Tyr705) levels.

  • Treatment: Treat cells with IC50 concentration for 6, 12, and 24 hours .

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (NaVO3, NaF) to preserve phosphorylation states.

  • Blotting: Separate proteins via SDS-PAGE and transfer to PVDF membrane.

  • Antibody Probing:

    • Primary: Anti-p-STAT3 (Tyr705) [Cell Signaling #9145].

    • Loading Control: Anti-Total STAT3 and Anti-GAPDH.

  • Validation Criteria: A successful validation requires a time-dependent decrease in p-STAT3 without a significant drop in Total STAT3 levels, confirming specific inhibition of activation rather than protein degradation.

Validation Workflow Visualization

The following diagram illustrates the logical flow for validating the compound's specific activity, distinguishing it from off-target toxicity.

Validation_Workflow Start Compound Synthesis/ Procurement QC QC: NMR/HPLC (>98% Purity) Start->QC QC->Start Fail Viability MTT Assay (IC50 Determination) QC->Viability Pass Selectivity Selectivity Check (Normal vs. Cancer Cells) Viability->Selectivity IC50 < 20µM Mechanism Western Blot (p-STAT3 Suppression) Selectivity->Mechanism SI > 2.0 Downstream RT-PCR (Bcl-xL, Cyclin D1) Mechanism->Downstream p-STAT3 Reduced Conclusion Validated Anti-Proliferative Agent Downstream->Conclusion

Caption: Step-by-step validation workflow ensuring chemical purity and biological specificity.

References

  • Discovery of HJC0152: Zou, Y., et al. (2014). "Discovery of potent anticancer agent HJC0152, an orally bioavailable small molecule inhibitor of signal transducer and activator of transcription 3 (STAT3)." Journal of Medicinal Chemistry.

    • Context: Describes the optimization of the 5-aryl-indole/niclosamide scaffold, validating the "5-(4-tert-butylphenyl)" moiety as a key pharmacophore.
  • Indole-3-Carbaldehyde Derivatives: BenchChem. (2025). "Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy."

    • Context: Provides comparative IC50 data for various indole-3-carbaldehyde deriv
  • STAT3 Inhibitor Review: Furtek, S. L., et al. (2016). "STAT3 inhibitors in cancer treatment." ACS Chemical Biology.

    • Context: Reviews the mechanism of SH2 domain inhibitors and the structural requirements for dimeriz
  • Synthesis & Intermediates: Patent WO2006/77367. "Indoles Useful in the Treatment of Inflammation."

    • Context: Details the synthesis of 5-(4-tert-butylphenyl)

Comparative analysis of synthetic routes to 5-aryl-1H-indole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthetic Routes to 5-Aryl-1H-indole-3-carbaldehydes: A Guide for Late-Stage Functionalization

The 5-aryl-1H-indole-3-carbaldehyde scaffold is a privileged pharmacophore in modern drug discovery. It is frequently utilized as a core building block in the development of kinase inhibitors—such as mTOR/Akt/PI3K inhibitors for oncology and autism therapies—and novel antiviral agents (1)[1]. Synthesizing diverse libraries of these derivatives requires a highly efficient, scalable, and chemoselective synthetic strategy.

This guide objectively evaluates the two primary synthetic routes to access these compounds, providing the mechanistic causality and self-validating protocols necessary for successful execution in the laboratory.

Strategic Route Comparison

When designing a synthetic route starting from the commercially available 5-bromo-1H-indole, chemists generally evaluate two primary pathways:

  • Route A (Late-Stage Diversification): Initial Vilsmeier-Haack formylation at C3, followed by Suzuki-Miyaura cross-coupling at C5.

  • Route B (Early-Stage Arylation): Initial Suzuki-Miyaura cross-coupling at C5, followed by Vilsmeier-Haack formylation at C3.

From a process chemistry and library generation standpoint, Route A is vastly superior . The formylation of 5-bromo-1H-indole proceeds cleanly to afford 5-bromo-1H-indole-3-carbaldehyde in near-quantitative yields (1)[1]. This intermediate is bench-stable and serves as a universal precursor for divergent cross-coupling. Conversely, Route B requires performing the harsh Vilsmeier-Haack reaction on every individual 5-aryl derivative. This reduces step economy and can be complicated by the varying electronic effects of different aryl substituents on the indole's reactivity (2)[2].

RouteComparison cluster_RouteA Route A: Late-Stage Diversification (Preferred) cluster_RouteB Route B: Early-Stage Arylation A1 5-Bromo-1H-indole A2 5-Bromo-1H-indole-3-carbaldehyde A1->A2 Vilsmeier-Haack (POCl3, DMF) A3 5-Aryl-1H-indole-3-carbaldehyde A2->A3 Suzuki Coupling (Ar-B(OH)2, Pd cat.) B1 5-Bromo-1H-indole B2 5-Aryl-1H-indole B1->B2 Suzuki Coupling (Ar-B(OH)2, Pd cat.) B3 5-Aryl-1H-indole-3-carbaldehyde B2->B3 Vilsmeier-Haack (POCl3, DMF)

Synthetic strategies for 5-aryl-1H-indole-3-carbaldehydes comparing early vs. late-stage arylation.

Quantitative & Strategic Comparison

ParameterRoute A: Late-Stage DiversificationRoute B: Early-Stage Arylation
Primary Sequence Formylation → Cross-CouplingCross-Coupling → Formylation
Formylation Yield ~95–100% (Standardized)Variable (Dependent on Ar- group)
Library Generation Excellent (1 common intermediate)Poor (Requires repetitive workups)
Chemoselectivity Aldehyde tolerated in mild SuzukiIndole NH may interfere with early Suzuki
Scalability High (Intermediate easily crystallized)Moderate (Lower step economy)

Mechanistic Grounding & Causality

1. Regioselective Vilsmeier-Haack Formylation The Vilsmeier-Haack reaction utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate a highly electrophilic chloroiminium ion. The electron-rich nature of the indole's pyrrole ring directs electrophilic aromatic substitution almost exclusively to the C3 position. This regioselectivity is driven by the thermodynamic stability of the resulting Wheland intermediate, which preserves the aromaticity of the fused benzene ring.

2. Suzuki-Miyaura Cross-Coupling Dynamics Coupling the C5-bromide with arylboronic acids requires careful catalyst and base selection. Palladium catalysts with bidentate ligands like PdCl₂(dppf) or standard tetrakis Pd(PPh₃)₄ are highly effective (3)[3]. The inclusion of a base (such as Cs₂CO₃) is non-negotiable; it quaternizes the boronic acid to form a reactive boronate complex, significantly enhancing its nucleophilicity for the transmetalation step (4)[4].

SuzukiCycle Pd0 Pd(0) Catalyst OA Oxidative Addition [Pd(II) Intermediate] Pd0->OA 5-Bromoindole-3-carbaldehyde TM Transmetalation [Ar-Pd(II)-Indole] OA->TM Base + Ar-B(OH)2 RE Reductive Elimination TM->RE RE->Pd0 Product Release

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for 5-bromo-1H-indole-3-carbaldehyde.

Self-Validating Experimental Protocols (Route A)

Protocol 1: Synthesis of 5-Bromo-1H-indole-3-carbaldehyde Objective: Regioselective C3-formylation. Causality Note: Strict temperature control during the addition of POCl₃ prevents the thermal degradation of the moisture-sensitive Vilsmeier reagent.

  • Reagent Preparation: Purge an oven-dried round-bottom flask with argon. Add anhydrous DMF (1.5 mL/mmol of indole) and cool to 0 °C using an ice bath.

  • Electrophile Generation: Dropwise add POCl₃ (2.2 equiv). Stir the mixture for 15 minutes to ensure complete formation of the chloroiminium complex.

  • Substitution: Add a solution of 5-bromo-1H-indole (1.0 equiv) in DMF dropwise to the cooled mixture (1)[1].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Hydrolysis & Isolation: Quench the reaction carefully by pouring it over crushed ice. Basify the aqueous mixture using 2M NaOH (aq) to pH 8–9. Rationale: Alkaline conditions are required to drive the hydrolysis of the intermediate iminium salt into the final aldehyde.

  • Purification: Filter the resulting precipitate, wash extensively with cold distilled water, and dry under high vacuum to afford the product as a white solid (Yield: 95–100%).

Protocol 2: Suzuki-Miyaura Cross-Coupling Objective: C5-arylation to yield 5-aryl-1H-indole-3-carbaldehyde. Causality Note: Degassing the solvent system is critical to prevent the oxidative deactivation of the Pd(0) catalyst and suppress the homocoupling of the arylboronic acid.

  • Reaction Assembly: In a Schlenk flask or microwave vial, combine 5-bromo-1H-indole-3-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.3 equiv), and Cs₂CO₃ (2.5 equiv) (4)[4].

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v). Rationale: The biphasic/aqueous nature dissolves the inorganic base, which is necessary for boronate formation.

  • Degassing: Sparge the suspension with argon gas for 10–15 minutes.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 equiv) under a positive stream of argon (3)[3].

  • Coupling: Heat the reaction mixture to 90 °C for 4–6 hours (or apply microwave irradiation at 110 °C for 30 minutes) until TLC/LCMS indicates complete consumption of the bromide.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

References

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. NIH PMC. 1

  • Syntheses and Spectral Properties of N-Alkyl-5-arylindole-3-carboxaldehydes. ResearchGate. 3

  • Some new derivatives of 5-aryl- and 2, 5-diarylindoles. Semantic Scholar.2

  • Ethyl 7-bromo-5-fluoro-1H-indole-2-carboxylate. Benchchem. 4

Sources

Evaluation Guide: Drug-Likeness of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Class: 5-Aryl-substituted Indole-3-carbaldehydes Specific Candidate: 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde (referred to herein as 5-TBP-I3C ) Primary Application: Synthetic intermediate for Schiff base ligands (thiosemicarbazones/hydrazones) targeting anticancer (kinase inhibition) or antimicrobial pathways.

This guide provides a technical roadmap for evaluating the drug-likeness of 5-TBP-I3C and its derivatives. Unlike simple indole metabolites, the addition of the 4-tert-butylphenyl moiety at the C5 position significantly alters the physicochemical profile, shifting the molecule from a hydrophilic fragment to a highly lipophilic scaffold. This modification targets hydrophobic pockets in enzymes (e.g., cholinesterases, tubulin, or kinases) but introduces solubility and metabolic liability challenges that must be rigorously evaluated.

Structural Analysis & In Silico Profiling

Before wet-lab synthesis, the candidate must be benchmarked against Lipinski’s Rule of 5 and Veber’s Rules to predict oral bioavailability.

Physicochemical Properties (Calculated)

The following data compares 5-TBP-I3C against the unsubstituted parent scaffold and a reference drug (Sunitinib, an indole-based kinase inhibitor).

Property5-TBP-I3C (Candidate)Indole-3-carbaldehyde (Parent)Sunitinib (Reference)Interpretation
Formula C₁₉H₁₉NOC₉H₇NOC₂₂H₂₇FN₄O₂5-TBP-I3C is a fragment-like lead.
MW ( g/mol ) ~277.36145.16398.47Well within Rule of 5 (<500).
cLogP ~5.1 - 5.4 1.683.3Critical Flag: High lipophilicity due to tert-butyl group. May exceed Rule of 5 limit (5.0).
H-Bond Donors 1 (NH)12Good membrane permeability.
H-Bond Acceptors 1 (C=O)15Low polar surface area.
TPSA (Ų) ~3

Safety Operating Guide

5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde Proper Disposal Procedures

Executive Summary

5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde is a specialized synthetic intermediate, typically utilized in the development of kinase inhibitors or receptor agonists (e.g., AhR modulation).[1][2][3][4][5] Due to the presence of the lipophilic tert-butylphenyl moiety and the reactive indole-aldehyde core, this compound must be classified as a Hazardous Organic Solid with potential aquatic toxicity and sensitization risks.[1][2][3]

Immediate Action Required: Do not dispose of down the drain or in municipal trash. All waste containing this compound must be segregated for high-temperature incineration via a licensed hazardous waste contractor.[1][2][3]

Hazard Identification & Waste Classification

Before disposal, the material must be correctly classified to ensure downstream safety.[1][2][3] As a specific Safety Data Sheet (SDS) may not be publicly available for this derivative, the following classification is derived from Structure-Activity Relationship (SAR) analysis of the parent pharmacophores (Indole-3-carbaldehyde and tert-butyl-benzenes).

PropertyClassificationRationale
Waste Type Hazardous Chemical Waste Synthetic organic compound with biological activity.[1][2][3]
Physical State Solid (Powder/Crystal)High melting point expected (>190°C based on indole core).[1][2][3]
Primary Hazard Irritant / Sensitizer Indole derivatives often cause skin/eye irritation and respiratory sensitization.[1][2][3]
Environmental Aquatic Toxicity The tert-butylphenyl group increases lipophilicity (LogP > 4), posing chronic risks to aquatic life.[1][2][3]
Reactivity Air/Light Sensitive The C3-aldehyde group is susceptible to oxidation (to carboxylic acid) upon prolonged air exposure.[1][2][3]
RCRA Status (USA) Not Listed (Process Waste) Not P- or U-listed, but must be characterized as toxic/reactive characteristic waste if not tested.[1][2][3]

Disposal Decision Workflow

The following logic gate ensures the compound is routed to the correct waste stream based on its current state (pure solid vs. solution).

DisposalWorkflow Start Waste Material Generated StateCheck Determine Physical State Start->StateCheck SolidPure Pure Solid / Powder StateCheck->SolidPure Solution Dissolved in Solvent (Reaction Mixture) StateCheck->Solution Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris SolidBin Solid Hazardous Waste Bin (Wide-Mouth HDPE) SolidPure->SolidBin Double Bag SolventCheck Identify Solvent Type Solution->SolventCheck Debris->SolidBin Seal in Bag Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (DMSO, MeOH, EtOAc) SolventCheck->NonHalo No Halogens HaloBin Halogenated Waste Carboy (Red Tag) Halo->HaloBin NonHaloBin Organic Waste Carboy (Clear/Yellow Tag) NonHalo->NonHaloBin Final High-Temperature Incineration (Licensed Contractor) SolidBin->Final HaloBin->Final NonHaloBin->Final

Figure 1: Decision tree for segregating 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicable for: Expired stocks, surplus synthesis yield, or degraded samples.[1][2][3]

  • Containment: Transfer the solid into a clear, sealable polyethylene bag (Zip-lock type).

  • Secondary Containment: Place the sealed bag into a wide-mouth High-Density Polyethylene (HDPE) screw-top jar.

    • Why: This prevents dust generation and protects waste handlers from potential sensitization.[1][2][3]

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde" (Do not use abbreviations like "Indole-Aldehyde").[1][2][3]

    • Hazards: Check "Toxic" and "Irritant".[1][2][3]

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, recrystallization filtrates, or reaction solvents.[1][2][3]

  • Solvent Compatibility: Determine the primary solvent.[1][2][3]

    • If Dichloromethane (DCM) or Chloroform is present: Segregate into Halogenated Waste .[1][2][3]

    • If DMSO, Methanol, Ethyl Acetate, or DMF : Segregate into Non-Halogenated Organic Waste .[1][2][3]

  • Concentration Limit: If the concentration of the indole derivative is >5% (w/v), mark the waste tag specifically with the compound name to alert the disposal facility of high organic load.

  • pH Check: Ensure the waste stream is neutral (pH 5–9). Do not mix with strong acids (risk of polymerization) or strong oxidizers (risk of exothermic reaction with the aldehyde).[1][2][3]

Protocol C: Contaminated Debris

Applicable for: Syringe filters, weigh boats, gloves, and paper towels.[1][2][3]

  • Segregation: Do not throw in the general lab trash.

  • Bagging: Collect all solid debris in a dedicated "Chemically Contaminated Debris" bag (usually yellow or clear thick plastic).[1][2][3]

  • Sharps: If needles or glass slides are contaminated, they must go into a Hard-Walled Sharps Container , not soft bags.

Emergency Spill Response

If 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde is spilled outside a fume hood:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][2][3] If powder is airborne, use an N95 or P100 respirator.[1][2][3]

  • Dry Cleanup (Powder):

    • Do NOT sweep vigorously (generates dust).[1][2][3]

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.[1][2][3]

    • Scoop the wet material into a waste container.[1][2][3]

  • Wet Cleanup (Solution):

    • Absorb with vermiculite, sand, or commercial spill pads.[1][2][3]

    • Place saturated absorbents into a sealed bag and treat as Solid Hazardous Waste .[1][2][3]

  • Surface Decontamination: Wipe the area with 70% Ethanol followed by a detergent solution to remove lipophilic residues.[1][2][3]

References & Authority

  • PubChem. Indole-3-carboxaldehyde (Compound CID 10256).[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

  • ECHA (European Chemicals Agency). Registration Dossier: Indole-3-carbaldehyde.[1][2][3] (General hazard data for the parent scaffold). Available at: [Link][1][2][3]

Disclaimer: This guide is for educational purposes and operational planning for trained scientific personnel. Always adhere to your institution's specific Environmental Health & Safety (EHS) guidelines and local government regulations (e.g., EPA, OSHA, REACH).[1][2][3]

Sources

Personal protective equipment for handling 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical building blocks requires moving beyond generic safety data sheets. 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde is a highly specialized, sterically hindered intermediate frequently utilized in the synthesis of kinase inhibitors, immunomodulators, and advanced therapeutics[1].

While its parent compound (indole-3-carbaldehyde) presents standard combustible and irritant risks[1][2], the addition of the bulky, highly lipophilic 4-tert-butylphenyl group fundamentally alters the molecule's toxicokinetic profile. This guide provides the definitive, causality-driven protocols for the safe handling, personal protective equipment (PPE) integration, and disposal of this specific compound.

Part 1: Physicochemical Profiling & Hazard Causality

To design an effective PPE matrix, we must first understand why this molecule is hazardous. Safety is not about blindly wearing gear; it is about intercepting specific chemical mechanisms.

  • The Aldehyde Moiety (Reactivity): The 3-carbaldehyde group is highly electrophilic. It readily undergoes spontaneous Schiff base condensation with primary amines[1]. Biologically, if this dust contacts the skin or respiratory mucosa, it covalently binds to lysine residues on epidermal proteins. This haptenization process triggers the immune system, leading to severe allergic contact dermatitis or respiratory sensitization.

  • The 4-Tert-butylphenyl Substitution (Penetration): This bulky substitution significantly increases the molecule's partition coefficient (LogP). High lipophilicity acts as a chemical anchor, allowing the molecule to rapidly bypass the water-rich layers of standard latex gloves and aggressively penetrate the lipid-rich stratum corneum of human skin.

  • Physical State (Aerosolization): As a fine, crystalline solid, mechanical agitation during weighing generates microscopic dust[2][3].

Table 1: Comparative Hazard Profiling & PPE Implications
PropertyParent (Indole-3-carbaldehyde)5-(4-Tert-butylphenyl) DerivativeSafety & PPE Implication
Molecular Weight 145.16 g/mol [1]277.36 g/mol Increased steric bulk; lower volatility but higher persistence on laboratory surfaces.
Lipophilicity (LogP) Low/ModerateHigh (Lipophilic)Rapid permeation through latex; mandates Nitrile or Neoprene gloves [4].
Reactivity Aldehyde condensation[1]Aldehyde condensationForms Schiff bases with skin proteins; requires strict dermal/respiratory barriers.
Physical State Solid / Powder[2]Solid / PowderHigh risk of aerosolization; mandates N95/P100 respirators and ventilated enclosures[1][3].
Stability Air sensitive[2]Air sensitiveMust be stored under nitrogen[2]; oxidation alters the toxicity profile.

Part 2: The Mandatory PPE Matrix (The "Armor")

Based on the mechanistic risks outlined above, the following PPE matrix is non-negotiable for handling this compound.

  • Respiratory Protection: An N95/P100 (US) or FFP2/FFP3 (EU) particulate respirator is mandatory[1]. Causality: Intercepts aerosolized micro-particles before they reach the mucosal membranes, preventing Schiff base-induced respiratory sensitization.

  • Hand Protection (Double-Glove Protocol): Wear an inner layer of standard nitrile and an outer layer of extended-cuff Neoprene or heavy-duty Nitrile (EN 374 compliant)[4]. Causality: The high LogP of the tert-butylphenyl group allows it to permeate standard latex in minutes. Nitrile provides the necessary chemical resistance against non-polar organic structures.

  • Eye Protection: Tight-fitting, indirect-vented safety goggles (ANSI Z87.1 or EN 166)[2][3]. Causality: Aldehydes are severe ocular irritants; dust can cause corneal micro-abrasions and chemical burns.

  • Body Protection: A fully buttoned, fluid-resistant lab coat or Tyvek® sleeves. Causality: Prevents the accumulation of lipophilic dust on porous clothing, which could lead to chronic, unnoticed dermal exposure.

HazardPathway Compound 5-(4-Tert-butylphenyl)- 1H-indole-3-carbaldehyde Aerosol Aerosolized Dust Compound->Aerosol Mechanical Agitation Dermal Dermal Exposure (Lipophilic Penetration) Compound->Dermal Surface Contact RespTract Respiratory Tract Aerosol->RespTract Inhalation Epidermis Epidermal Proteins Dermal->Epidermis Absorption Respirator N95/P100 Respirator Respirator->Aerosol Intercepts Gloves Nitrile/Neoprene Gloves Gloves->Dermal Intercepts Schiff Schiff Base Condensation (Covalent Binding) RespTract->Schiff Epidermis->Schiff Toxicity Sensitization & Irritation Schiff->Toxicity Immune Activation

Pathway of chemical sensitization via Schiff base formation and targeted PPE intervention points.

Part 3: Operational Workflow & Handling Protocols

Protocol A: High-Containment Weighing and Transfer

To prevent exposure during the most high-risk phase (powder transfer), execute the following self-validating workflow:

  • Environmental Preparation: Verify that the localized exhaust ventilation (LEV) balance enclosure or chemical fume hood is operational (80-100 fpm face velocity).

  • Donning: Equip the PPE matrix exactly as described in Part 2. Order of operations: Lab coat

    
     Respirator 
    
    
    
    Goggles
    
    
    Inner Gloves
    
    
    Outer Gloves.
  • Inert Handling: Purge your secondary storage desiccator with nitrogen before opening. The aldehyde moiety is highly air-sensitive and will undergo autoxidation to a carboxylic acid if left exposed[2].

  • Transfer: Use an anti-static weighing spatula. The lipophilic nature of the powder makes it prone to electrostatic scatter. Transfer the required mass directly into a pre-tared, sealable reaction vial.

  • Doffing: Remove the outer gloves using the "glove-in-glove" technique (ensuring you never touch the contaminated outer surface)[3]. Dispose of them immediately in solid toxic waste.

Protocol B: Spill Mitigation and Disposal Plan

In the event of a dry chemical spill, standard cleaning methods will exacerbate the hazard. Follow this exact sequence:

  • Immediate Isolation: Evacuate non-essential personnel and ensure the chemical cannot enter laboratory drains or the environment[2][3].

  • Containment Strategy (CRITICAL): Do not use a water jet or pressurized air. Applying a water jet will instantly aerosolize the fine powder, exponentially increasing the inhalation hazard and spreading the contamination[4].

  • Mechanical Recovery: Gently cover the spill with a damp, inert absorbent pad to suppress dust formation. Sweep up the material mechanically using a non-sparking tool or a HEPA-filtered vacuum[3][4].

  • Chemical Decontamination: Wipe the affected surface with a mild soap and water solution to mechanically lift the residue. Follow this with a final wipe using an organic solvent (e.g., isopropanol) to dissolve any remaining lipophilic traces.

  • Waste Segregation: Place all recovered powder, contaminated pads, and doffed PPE into a sealable, chemically resistant high-density polyethylene (HDPE) container. Label explicitly as "Toxic Organic Solid Waste - Contains Reactive Aldehydes".

SpillWorkflow Start Dry Spill Detected Isolate 1. Isolate Area & Stop Airflow Start->Isolate PPE 2. Don N95 & Double Nitrile Isolate->PPE Contain 3. Containment (Avoid Water Jets) PPE->Contain Collect 4. Damp Sweep / HEPA Vac Contain->Collect Decon 5. Surface Wipe (Soap/Water -> Solvent) Collect->Decon Dispose 6. Sealed HDPE Waste Container Decon->Dispose

Step-by-step operational workflow for the containment and decontamination of dry chemical spills.

References

Sources

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